D-Fructose 6-phosphate dipotassium salt
Description
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Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C6H13O9P.K/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPSDEVNXCUGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O.[K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13KO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585154 | |
| Record name | PUBCHEM_16219351 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103213-47-4 | |
| Record name | PUBCHEM_16219351 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Analytics of D-Fructose 6-Phosphate Dipotassium Salt
Stoichiometry, Stability, and Metabolic Applications
Executive Summary
D-Fructose 6-phosphate (F6P) is a critical metabolic node connecting glycolysis, gluconeogenesis, and the pentose phosphate pathway.[1] While the metabolite exists transiently in the cytosol, its exogenous application in enzymatic assays and metabolic flux studies requires stable salt forms. The dipotassium salt (
This guide provides a definitive technical reference for the dipotassium salt of F6P, establishing its precise molecular weight, handling protocols for hygroscopic stability, and a self-validating enzymatic assay for purity verification.
Part 1: Physicochemical Identity & Stoichiometry
The molecular weight of D-Fructose 6-phosphate dipotassium salt is 336.32 g/mol (anhydrous basis).[2] However, researchers must distinguish between the theoretical formula weight and the effective mass of commercial preparations, which are often amorphous and hygroscopic.
1.1 Core Chemical Data
| Parameter | Specification |
| Chemical Name | This compound |
| Linear Formula | |
| Molecular Weight | 336.32 g/mol |
| CAS Number | 103213-47-4 |
| Appearance | White to off-white amorphous powder |
| Solubility | |
| Stability | Hygroscopic; store at -20°C under desiccant |
1.2 The "Salt" Variable
In metabolic calculations, using the incorrect salt stoichiometry is a common source of error. The dipotassium form replaces two protons on the phosphate group with potassium ions.
-
Free Acid (
): MW ~260.14 (Unstable, rarely used directly). -
Disodium Salt (
): MW ~304.10.[3] -
Dipotassium Salt (
): MW ~336.32.
Critical Insight: Commercial "dipotassium" salts may contain residual water (hydrates). Always verify the specific lot's Certificate of Analysis (CoA) for water content (Karl Fischer titration) to adjust the weighed mass for precise molar concentrations.
Part 2: The Metabolic Nexus
F6P is not merely a glycolytic intermediate; it is a flux-distribution hub. Its consumption determines whether carbon flows toward energy production (Glycolysis) or biosynthesis (Hexosamine/Pentose Phosphate pathways).
2.1 Pathway Visualization
The following diagram illustrates the position of F6P as a substrate for Phosphofructokinase (PFK), the primary regulatory step of glycolysis.
Figure 1: F6P acts as the gatekeeper substrate for PFK-1, the rate-limiting step of glycolysis.
Part 3: Analytical Verification (Self-Validating Protocol)
Relying solely on gravimetric preparation (weighing powder) is risky due to the salt's hygroscopic nature. The Coupled Enzymatic Assay is the gold standard for determining the functional concentration of F6P in solution.
3.1 The Principle
We cannot measure F6P directly via UV absorbance. Instead, we couple it to a reporter reaction:
-
Conversion: Phosphoglucose Isomerase (PGI) converts F6P
G6P.[4][5][6] -
Reporting: Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes G6P, reducing
to NADPH .[6] -
Signal: NADPH absorbs strongly at 340 nm .[6]
3.2 Assay Logic Flow
This workflow includes a "Blanking" step to remove background G6P contaminants, ensuring the signal comes only from your F6P sample.
Figure 2: The sequential addition protocol ensures that pre-existing G6P contaminants do not inflate the F6P measurement.
3.3 Detailed Protocol
Reagents:
-
Buffer: 100 mM Triethanolamine buffer, pH 7.6.
-
Cofactor: 20 mM
solution. -
Enzyme A: G6PDH (approx 10 U/mL).
-
Enzyme B: PGI (Phosphoglucose Isomerase, approx 10 U/mL).
-
Sample: F6P dipotassium salt solution (Target ~1-5 mM).
Procedure:
-
Blank Preparation: In a cuvette, mix 900 µL Buffer, 50 µL
, and 10 µL G6PDH. -
Background Check: Monitor A340. If stable, proceed. If rising, contaminants are present.
-
Sample Addition: Add 20 µL of your F6P solution. Note: A340 should NOT change yet because G6PDH cannot react with F6P.
-
Trigger: Add 10 µL PGI.
-
Measurement: Monitor A340 until it plateaus.
-
Calculation:
Part 4: Handling & Stability Guidelines
1. Hygroscopicity Management: The dipotassium salt is highly hygroscopic. If left on a balance for >30 seconds, it will absorb atmospheric water, artificially increasing the weight and diluting the calculated molarity.
-
Best Practice: Weigh a rough amount rapidly, dissolve in a known volume of water, and then determine the exact concentration using the enzymatic assay described in Part 3.
2. Storage:
-
Solid: -20°C. Keep container tightly sealed with desiccant.
-
Solution: Aqueous solutions (pH 6-8) are stable for roughly 4 weeks at 4°C. For long-term storage, freeze aliquots at -80°C. Avoid repeated freeze-thaw cycles, which can cause hydrolysis of the phosphate ester bond.
3. Solubility Advantage: The dipotassium salt is preferred over the barium salt (historically used) because barium ions are toxic to many enzymes and precipitate with sulfate buffers. Potassium is the natural cytosolic counter-ion, making this salt ideal for in vitro enzyme kinetics (e.g., PFK-1 assays).
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification (F1502).[2] Retrieved from
-
PubChem. (n.d.). Fructose 6-phosphate (Compound Summary).[1][7][3][5][6][8][9] National Library of Medicine. Retrieved from
-
Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry.[1][4][5][10] 5th edition. Section 16.1: Glycolysis Is an Energy-Conversion Pathway in Many Organisms. NCBI Bookshelf. Retrieved from
-
Assay Genie. (n.d.). Fructose-6-Phosphate Fluorometric Assay Kit Protocol. Retrieved from [4]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. D-果糖-6-磷酸 二钾盐 ≥97% (enzymatic), amorphous powder | Sigma-Aldrich [sigmaaldrich.cn]
- 3. -fructose 6-phosphate | Sigma-Aldrich [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Glucose and fructose (enzymatic method) (Type-II) | OIV [oiv.int]
- 7. guidechem.com [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. D-Fructose 6-phosphate disodium salt hydrate, Glycolytic intermediate (CAS 26177-86-6) | Abcam [abcam.com]
difference between fructose 6-phosphate acid and dipotassium salt
A Critical Analysis for Assay Development and Metabolic Profiling[1]
Part 1: Executive Summary & Core Distinction[1]
In high-precision metabolic research and drug development, the choice between Fructose 6-phosphate (F6P) free acid and its Dipotassium salt is not merely a matter of solubility—it is a variable that directly impacts enzymatic kinetics and assay reproducibility.[1]
While the fundamental metabolic substrate (
This guide analyzes these differences to prevent experimental artifacts in kinetic assays and metabolic flux studies.
Part 2: Physicochemical Characterization[1]
The following table contrasts the critical properties of the two forms. Note the significant difference in molecular weight and pH impact, which must be accounted for in molarity calculations.[1]
Table 1: Comparative Physicochemical Profile
| Feature | Fructose 6-Phosphate (Free Acid) | Fructose 6-Phosphate (Dipotassium Salt) |
| CAS Number | 643-13-0 | 103213-47-4 |
| Formula | ||
| Molecular Weight | ~260.14 g/mol | 336.32 g/mol |
| Physical State | Hygroscopic solid / Viscous syrup | Amorphous white powder |
| Solubility (Water) | High, but slow to dissolve due to gumming | High (>100 mg/mL), rapid dissolution |
| Solution pH | Acidic (pH < 3.[1][2][3]0) | Near Neutral (pH ~6.0 - 7.[1]0) |
| Stability | Low; prone to hydrolysis (Neuberg ester degradation) | High; stable at -20°C for months |
| Primary Utility | Custom buffer formulation (Ion-sensitive) | Standard enzymatic assays (High-throughput) |
Part 3: The "Hidden Variable" – Potassium Ion Bio-Functionality
The most critical oversight in substituting these forms is the physiological activity of the potassium counter-ion. In glycolysis,
1. Phosphofructokinase (PFK) Activation
Phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis, exhibits cation-dependent allostery.[1] Research demonstrates that
-
Relieve ATP Inhibition: High ATP concentrations normally inhibit PFK-1.[1]
stabilizes the active R-state of the enzyme, counteracting this inhibition.[1] -
Enhance Cooperativity:
increases the affinity of PFK-1 for Fructose 6-phosphate.[1]
Implication: Using the Dipotassium salt contributes 2 moles of
2. Pyruvate Kinase (PK) Requirement
Although downstream of F6P, Pyruvate Kinase requires
Part 4: Visualization of Metabolic Impact
The following diagram illustrates the Glycolytic pathway, highlighting the specific regulatory points where the Potassium ions from the F6P salt form can influence flux.
Figure 1: Impact of Potassium Ions (
Part 5: Experimental Protocols
Protocol A: Preparation of F6P Stock from Dipotassium Salt (Recommended)
Use this protocol for standard kinetic assays where
-
Calculation: Calculate mass based on the salt MW (336.32 g/mol ), not the acid MW.
-
Example: For 10 mL of 100 mM stock, weigh 336.3 mg.[1]
-
-
Solvation: Add 80% of final volume of ultrapure water (Milli-Q, 18.2 MΩ).
-
Dissolution: Vortex gently. The salt is highly soluble; if turbidity persists, warm to 25°C.[1]
-
pH Check (Self-Validation): Spot check pH. It should be ~6.0–7.[1]0. If < 5.5, the salt may have degraded (hydrolyzed).[1]
-
Volume Adjustment: Bring to final volume.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.
Protocol B: Neutralization of F6P Acid (Specialized)
Use this protocol only if strict cation control is required (e.g., studying
-
Handling: The acid form is often a sticky syrup or hygroscopic solid.[1] Weighing must be done rapidly in a desiccated environment.
-
Solvation: Dissolve in a small volume of water. The pH will drop sharply (pH < 3.0).
-
Titration: Place on a magnetic stirrer with a calibrated pH probe.
-
Quantification: Because the acid is hygroscopic, the exact concentration is often inaccurate by weight.[1] Validate concentration enzymatically using a Glucose-6-Phosphate Dehydrogenase (G6PDH) coupled assay.
Part 6: Selection Guide
| Experimental Goal | Recommended Form | Rationale |
| Routine Enzyme Assays | Dipotassium Salt | High stability, consistent solubility, neutral pH.[1] |
| Mass Spectrometry Standards | Acid / Free Form | Avoids suppression by high salt content (requires fresh prep).[1] |
| Cation-Specific Studies | Acid (Neutralized) | Allows user to define the counter-ion (e.g., Li+, Tris+).[1] |
| Long-term Storage | Dipotassium Salt | Acid form degrades via hydrolysis over time.[1] |
References
-
Sigma-Aldrich. (2024).[1] Product Specification: D-Fructose 6-phosphate dipotassium salt (CAS 103213-47-4).[1][3]Link
-
PubChem. (2024).[1][3] Compound Summary: Fructose 6-phosphate (CAS 643-13-0).[1][2][7] National Library of Medicine.[1] Link
-
Kemp, R. G., & Foe, L. G. (1983).[1] Allosteric regulatory properties of muscle phosphofructokinase.[1] Molecular and Cellular Biochemistry.[1] (Explains K+ activation mechanism).
-
SelleckChem. (2024).[1] D-Fructose-1,6-diphosphate trisodium salt properties. (Reference for general phosphate sugar salt solubility). Link
-
Abcam. (2024).[1] D-Fructose 6-phosphate disodium salt hydrate - Glycolytic intermediate.[1]Link
Sources
- 1. Fructose 6-phosphate | C6H13O9P | CID 69507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fructose 6-phosphate - Wikipedia [en.wikipedia.org]
- 3. D-Fructose 6-phosphate =97 enzymatic,amorphouspowder 103213-47-4 [sigmaaldrich.com]
- 4. Effect of ammonium, sodium, and potassium ions on rabbit muscle phosphofructokinase-1 and adenylate kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. The effects of ammonium, inorganic phosphate and potassium ions on the activity of phosphofructokinases from muscle and nervous tissues of vertebrates and invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 643-13-0: Fructose 6-phosphate | CymitQuimica [cymitquimica.com]
Technical Monograph: D-Fructose 6-Phosphate Dipotassium Salt
CAS Registry Number: 103213-47-4 Primary Application: Metabolic Flux Analysis & Enzyme Kinetics (Glycolysis/Gluconeogenesis)[1]
Part 1: Chemical Identity & Physicochemical Specifications[1]
Core Identity Data
The dipotassium salt of D-Fructose 6-phosphate (F6P-K2) is the preferred formulation for rigorous biochemical assays requiring high solubility and physiological cation compatibility.[1] Unlike sodium salts, which can occasionally interfere with specific K+-dependent enzymatic clefts (e.g., certain kinase conformations), the dipotassium form offers a more "cytosolic-mimetic" ionic environment.[1]
| Parameter | Specification |
| CAS Number | 103213-47-4 |
| IUPAC Name | Dipotassium; [(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |
| Linear Formula | C₆H₁₁K₂O₉P |
| Molecular Weight | 336.32 g/mol |
| Appearance | White to off-white amorphous powder |
| Solubility | H₂O: 50 mg/mL (Clear, colorless) |
| Purity (Enzymatic) | ≥98% (Critical: <0.05% Fructose 1,6-bisphosphate contamination) |
Stability & Storage Architecture
F6P is thermodynamically unstable in alkaline conditions (Lobry de Bruyn–Van Ekenstein transformation).[1]
-
Storage: -20°C (Desiccated).
-
Hygroscopicity: High.[1] The amorphous powder rapidly absorbs atmospheric moisture, altering the effective molar mass.[1]
-
Reconstitution: Always equilibrate the vial to room temperature before opening to prevent condensation.
Part 2: Metabolic Significance & Pathway Logic[1]
Fructose 6-phosphate is the metabolic "Grand Central Station," serving as the intersection for Glycolysis, Gluconeogenesis, the Pentose Phosphate Pathway (PPP), and the Hexosamine Biosynthetic Pathway (HBP).[1]
The Critical Junction
In glycolysis, F6P is the substrate for Phosphofructokinase-1 (PFK-1) , the primary rate-limiting step.[1] The purity of F6P used in these assays is paramount; trace contamination with Fructose 1,6-bisphosphate (the product) or Glucose 6-phosphate (the precursor) will generate false kinetic data due to product inhibition or allosteric feedback loops.[1]
Pathway Visualization
The following diagram illustrates the central role of F6P and the enzymatic transitions that researchers must control in vitro.
Figure 1: Metabolic flux diagram centering on Fructose 6-Phosphate.[1] Note the irreversible commitment step to glycolysis catalyzed by PFK-1 (Red Arrow).
Part 3: Experimental Protocols
Protocol A: Precise Stock Preparation (100 mM)
Objective: Create a validated stock solution for kinetic assays. Rationale: Direct weighing of hygroscopic salts is error-prone.[1] Concentration must be verified enzymatically if high precision is required.
-
Calculate Mass:
-
Solvent Choice: Use HPLC-grade water (pH 7.0).[1] Avoid phosphate buffers initially to prevent precipitation with trace metal contaminants.
-
Dissolution: Add 336.3 mg powder to ~8 mL water. Vortex gently. Adjust final volume to 10 mL.
-
Aliquoting: Dispense 100 µL aliquots into PCR tubes. Flash freeze in liquid nitrogen. Store at -80°C.
Protocol B: Coupled Enzyme Assay for PFK-1 Activity
Objective: Measure Phosphofructokinase-1 activity using F6P as the substrate.[1] Mechanism: PFK-1 converts F6P to F1,6BP.[1] This is coupled to Aldolase, TPI, and G3PDH, resulting in NADH oxidation (measured at 340 nm).
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 50 mM KCl.
-
Substrate: 2 mM F6P (from Protocol A).
-
Co-factor: 0.2 mM NADH.[1]
-
Coupling Enzymes: Aldolase (1 U), Triosephosphate Isomerase (TPI, 5 U), Glycerol-3-Phosphate Dehydrogenase (G3PDH, 1 U).[1]
-
Start Reagent: 1 mM ATP.[1]
Workflow:
-
Blanking: In a quartz cuvette, mix Buffer, NADH, Coupling Enzymes, and F6P .
-
Baseline: Monitor A340 for 2 minutes. (Slope should be ~0; if decreasing, your F6P contains F1,6BP contaminants).[1]
-
Initiation: Add ATP to start the reaction.[1]
-
Measurement: Record decrease in A340 for 5 minutes.
-
Calculation:
[1]
Part 4: Troubleshooting & Quality Control[1][4]
Researchers often face "ghost activity" or non-linear kinetics.[1] Use this diagnostic table to resolve issues.
| Symptom | Probable Cause | Corrective Action |
| High Baseline Drift (No Enzyme) | Contamination with F1,6BP | Use HPLC-purified F6P or "Enzymatic Grade" (Sigma F1502).[1] |
| Lag Phase > 1 min | Insufficient Coupling Enzymes | Increase Aldolase/G3PDH concentration by 2x. |
| Non-linear Rate | Substrate Depletion or Product Inhibition | Check if ADP (product) is accumulating; add Pyruvate Kinase/PEP regeneration system.[1] |
| Precipitation | Potassium/SDS incompatibility | Ensure no SDS is present; K+ salts precipitate with dodecyl sulfate.[1] |
References
-
Sigma-Aldrich. Product Specification: D-Fructose 6-phosphate dipotassium salt (CAS 103213-47-4).[1][2][3] Merck KGaA.[1]
-
PubChem. Fructose 6-phosphate (Compound Summary). National Library of Medicine.[1] [1]
-
Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002).[1] Glycolysis Is an Energy-Conversion Pathway in Many Organisms.[1] Biochemistry.[1] 5th edition. [1]
-
Assay Genie. Fructose-6-Phosphate Fluorometric Assay Kit Protocol.
Sources
D-Fructose 6-phosphate dipotassium salt PubChem data
[1][2][3][4][5][6][7][8]
The dipotassium salt of F6P renders the highly polar phosphate group stable and water-soluble, preventing the degradation often seen in free acid forms during long-term storage.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Potassium ((2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl phosphate |
| Common Name | This compound |
| CAS Number | 103213-47-4 |
| Molecular Formula | C₆H₁₁K₂O₉P |
| Molecular Weight | 336.32 g/mol |
| Solubility | Water: 50 mg/mL (Clear, colorless solution) |
| Purity (Enzymatic) | ≥ 98% |
| Appearance | White to off-white amorphous powder |
| Storage | -20°C (Desiccated) |
Source: PubChem CID 16219351 [1]; Sigma-Aldrich Product Data [2].
Biological Significance: The Metabolic Pivot
F6P acts as a "metabolic pivot," determining whether carbon flux is directed toward energy production (Glycolysis) or biosynthesis/redox defense (Pentose Phosphate Pathway).
Mechanistic Insight:
-
Glycolysis: Phosphoglucose isomerase (PGI) reversibly isomerizes Glucose-6-Phosphate (G6P) to F6P.[1] Subsequently, Phosphofructokinase-1 (PFK-1) commits F6P to glycolysis by phosphorylating it to Fructose-1,6-bisphosphate.[2] This is the primary rate-limiting step.
-
Pentose Phosphate Pathway (PPP): F6P is regenerated from the non-oxidative phase of the PPP (via Transketolase/Transaldolase), allowing cells to recycle carbons for NADPH production without net glucose consumption [3].
Visualization: The Glycolysis-PPP Junction
Figure 1: F6P serves as the central node connecting Glycolysis and the Pentose Phosphate Pathway. The conversion to F1,6BP is the irreversible commitment step for glycolysis.
Experimental Utility: PFK-1 Kinetic Assay
The most critical application of F6P dipotassium salt is as the substrate in the Phosphofructokinase-1 (PFK-1) Coupled Enzyme Assay . Because PFK-1 activity is the primary control point of glycolysis, this assay is standard in metabolic disease research and cancer drug screening (Warburg effect studies).
Principle of the Coupled Assay: Direct measurement of Fructose-1,6-bisphosphate is difficult. Instead, the production of ADP (generated stoichiometrically with F1,6BP) is coupled to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).[3] The decrease in absorbance at 340 nm is directly proportional to PFK-1 activity.
Reaction Cascade:
-
PFK-1: Fructose-6-P + ATP → Fructose-1,6-bisP + ADP
-
PK: ADP + PEP → ATP + Pyruvate
-
LDH: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
Protocol: Standardized PFK-1 Coupled Assay
Reagents Required:
-
Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 50 mM KCl, 1 mM DTT.
-
Substrate: 100 mM F6P Dipotassium Salt stock (dissolved in dH₂O).
-
Co-Substrate: 50 mM ATP stock.
-
Coupling System: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase/Lactate Dehydrogenase mix.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve 33.6 mg of F6P dipotassium salt in 1 mL of ultrapure water to create a 100 mM stock. Aliquot and store at -20°C. Note: Avoid freeze-thaw cycles >3 times.
-
Prepare the Master Mix (per well/cuvette):
-
Buffer: to final volume
-
NADH: 0.2 mM final
-
PEP: 1.0 mM final
-
ATP: 1.0 mM final
-
PK/LDH Mix: 2 Units each
-
MgCl₂: 5 mM (Critical cofactor for PFK)
-
-
-
Baseline Stabilization:
-
Add Master Mix to the cuvette/plate.
-
Incubate at 25°C (or 37°C) for 5 minutes to deplete any endogenous ADP. Monitor A340; the signal should be stable.
-
-
Reaction Initiation:
-
Add the enzyme sample (PFK-1 source: cell lysate or purified protein).
-
Trigger: Add F6P dipotassium salt (Final concentration 1–5 mM) to start the reaction. Why? Initiating with F6P ensures the observed rate is specific to PFK and not background ATPase activity.
-
-
Data Acquisition:
-
Measure Absorbance at 340 nm every 10 seconds for 10 minutes.
-
Calculate the slope (
) of the linear portion.
-
Visualization: Coupled Assay Logic
Figure 2: The coupled enzyme system converts the PFK-1 reaction product (ADP) into a measurable oxidation of NADH.
Handling, Stability & Safety
Storage & Stability:
-
Solid State: Stable for >2 years at -20°C when desiccated. Hygroscopic; protect from moisture.
-
Solution State: Aqueous solutions (pH 6–8) are stable for 1 month at -20°C. Acidic conditions promote hydrolysis of the phosphate ester.
-
Incompatibility: Strong oxidizing agents.[4]
Safety (GHS Classification): Based on current SDS data [4]:
-
Signal Word: Warning (General caution recommended).
-
Hazard Statements: Not classified as a dangerous substance under GHS, but standard PPE (gloves, goggles) is required to prevent inhalation of fine powder.
-
First Aid: If inhaled, move to fresh air. Flush eyes with water if contact occurs.[4]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16219351, this compound. Retrieved from [Link]
-
Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry.[3][5][6][7] 5th edition. Section 20.3: The Pentose Phosphate Pathway Generates NADPH and Synthesizes Five-Carbon Sugars. W. H. Freeman. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Phosphofructokinase-1 subunit composition and activity in the skeletal muscle, liver, and brain of dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopioneer.com.tw [biopioneer.com.tw]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Fructose 6-phosphate - Wikipedia [en.wikipedia.org]
Methodological & Application
phosphofructokinase assay protocol using F6P dipotassium salt
Introduction & Biological Context
Phosphofructokinase-1 (PFK-1; EC 2.7.1.[1][2]11) is the "gatekeeper" of glycolysis, catalyzing the irreversible phosphorylation of Fructose-6-Phosphate (F6P) to Fructose-1,6-Bisphosphate (F-1,6-BP) using Mg-ATP.[3] This step is the primary control point for glycolytic flux, heavily regulated by allosteric effectors (ATP, AMP, citrate, and Fructose-2,6-Bisphosphate).[3]
In drug discovery, particularly oncology, PFK-1 is a high-value target. The "Warburg Effect" describes the reliance of cancer cells on aerobic glycolysis; upregulation of PFK-1 allows tumors to maintain high glycolytic rates even in the presence of oxygen. Consequently, accurate, robust assays for PFK-1 are critical for screening small molecule inhibitors or activators.
Why Fructose-6-Phosphate Dipotassium Salt? While sodium salts of F6P are available, the dipotassium salt is preferred for kinetic assays of mammalian PFK-1. PFK-1 is allosterically activated by monovalent cations, specifically K⁺ and NH₄⁺. Using the dipotassium form of the substrate ensures the simultaneous delivery of the substrate and the activating cation, stabilizing the enzyme's active conformation and reducing the need for high concentrations of exogenous salts that might interfere with ionic strength.
Assay Principle: The Coupled Enzyme System
Direct measurement of F-1,6-BP production is difficult. Therefore, this protocol utilizes an NADH-coupled enzyme system . The product (F-1,6-BP) is cleaved by Aldolase into triose phosphates, which are subsequently reduced, oxidizing NADH to NAD⁺. The rate of NADH oxidation (decrease in Absorbance at 340 nm) is directly proportional to PFK-1 activity.
Stoichiometry:
-
PFK-1: F6P + ATP
F-1,6-BP + ADP[1][2][3][4][5] -
Aldolase: F-1,6-BP
Dihydroxyacetone phosphate (DHAP) + Glyceraldehyde-3-phosphate (GAP) -
Triosephosphate Isomerase (TPI): GAP
DHAP -
Glycerol-3-Phosphate Dehydrogenase (
-G3PDH): 2 DHAP + 2 NADH + 2 H⁺ 2 Glycerol-3-Phosphate + 2 NAD⁺
Critical Factor: For every 1 mole of F6P consumed by PFK-1, 2 moles of NADH are oxidized.
Figure 1: Mechanistic pathway of the NADH-coupled PFK-1 assay. Note the 1:2 stoichiometry between F6P and NADH.
Material Preparation
Reagents
| Reagent | Specification | Storage | Role |
| F6P Dipotassium Salt | High Purity (>98%) | -20°C | Substrate & K⁺ activator source. |
| ATP Disodium Salt | >99% Purity | -20°C | Phosphate donor. |
| NADH | Disodium salt, reduced | -20°C (Desiccated) | Detection cofactor. |
| Auxiliary Enzymes | Aldolase, TPI, | -20°C | Coupling system. |
| Buffer Base | Tris-HCl or HEPES | RT | pH maintenance. |
| Additives | MgCl₂, DTT, BSA | Various | Cofactors & stabilization. |
Solution Setup
-
Assay Buffer (50 mM Tris-HCl, pH 8.0):
-
Dissolve Tris base in ultrapure water. Adjust pH to 8.0 at 25°C.
-
Add 5 mM MgCl₂ (Critical for Mg-ATP complex).
-
Add 1 mM DTT (Freshly prepared) to protect enzyme thiols.
-
Note: Additional KCl is optional if using F6P-K₂ salt, but adding 50 mM KCl ensures saturation of the K⁺ activation site.
-
-
Substrate Mix (10X):
-
Coupling Mix (50X):
-
Mix Aldolase (10 U/mL final), TPI (50 U/mL final), and
-G3PDH (10 U/mL final) in Assay Buffer containing 0.1% BSA. -
Why BSA? Prevents surface adsorption of dilute coupling enzymes.
-
Experimental Protocol
This protocol is designed for a 96-well microplate format (200 µL reaction volume) but can be scaled to cuvettes.
Pre-Assay Check: Ensure the plate reader temperature is stabilized at 25°C .
Step-by-Step Workflow
-
Blank/Control Setup:
-
Well A (No Enzyme Control): Buffer + Substrates + NADH (Checks for spontaneous NADH oxidation).
-
Well B (No Substrate Control): Buffer + PFK Enzyme + NADH (Checks for NADH oxidase contaminants in the enzyme sample).
-
-
Reaction Mix Preparation (Per Well): Combine the following in a master mix (exclude PFK enzyme):
-
160 µL Assay Buffer
-
10 µL NADH (0.2 mM final concentration)
-
4 µL Coupling Mix (Excess activity ensures PFK is rate-limiting)
-
10 µL ATP (0.5 mM final)
-
10 µL F6P Dipotassium Salt (1.0 mM final)
-
-
Incubation (Lag Removal):
-
Incubate the plate with the Reaction Mix for 5 minutes at 25°C.
-
Reasoning: This allows any trace F-1,6-BP or trioses in the reagents to be consumed, establishing a flat baseline.
-
-
Initiation:
-
Add 6 µL of PFK-1 Sample (purified or lysate) to start the reaction.
-
Mix immediately (orbital shake inside reader for 5 seconds).
-
-
Data Acquisition:
Figure 2: Experimental workflow for high-throughput microplate PFK assay.
Data Analysis & Calculations
Validity Check
Inspect the kinetic trace.
-
Lag Phase: A short lag (1-2 min) is normal as the coupled system reaches steady state.
-
Linear Range: Select the linear portion of the curve (typically min 5 to min 15) for slope calculation.
Calculation Formula
Calculate the PFK activity using the extinction coefficient of NADH (
Where:
- : Slope of the linear range.
- : 6.22 (Millimolar extinction coefficient).[4][12]
- : Pathlength (0.55 cm approx. for 200 µL in standard 96-well plate; must be verified or use a standard curve).
-
2 : Stoichiometric factor (2 moles NADH per 1 mole F6P).
- : Conversion to convert mM/min to µM/min (Units/L).
Unit Definition: One Unit (U) is the amount of enzyme that converts 1.0 µmol of F6P to F-1,6-BP per minute at pH 8.0, 25°C.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Expert Solution |
| Non-Linear Rates | Substrate depletion or Product inhibition | Reduce enzyme concentration or shorten assay time. ADP (product) is an allosteric activator/inhibitor depending on concentration; ensure <10% substrate conversion. |
| High Background | NADH Oxidases in crude lysate | Include a "No Substrate" control. If background is high, purify the sample (ammonium sulfate precipitation) or use specific NADH oxidase inhibitors. |
| Persistent Lag | Insufficient Coupling Enzymes | The coupling enzymes must be in >100-fold excess. Increase the concentration of Aldolase/TPI/G3PDH mix. |
| No Activity | Enzyme instability or Lack of K⁺ | Ensure DTT is fresh (oxidized DTT inhibits PFK). Verify use of F6P Dipotassium salt or add 50 mM KCl if using sodium salt. |
References
-
Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Glycolysis Is an Energy-Conversion Pathway in Many Organisms. Biochemistry. 5th edition. W H Freeman. Link
-
Uyeda, K. (1979). Phosphofructokinase.[2][4][6][8][10][12][13][14] Advances in Enzymology and Related Areas of Molecular Biology, 48, 193-244. (Classic review on PFK regulation and K+ activation).
-
Sigma-Aldrich. Phosphofructokinase Activity Colorimetric Assay Kit Technical Bulletin. (Provides standard coupled assay stoichiometry validation). Link
-
Abcam. Phosphofructokinase Activity Assay Kit (Colorimetric) Protocol. (Validation of NADH detection method). Link
-
Reinhart, G. D., & Lardy, H. A. (1980). Rat liver phosphofructokinase: kinetic activity under near-physiological conditions. Biochemistry, 19(7), 1477–1484. (Establishes K+ requirement and kinetic parameters). Link
Sources
- 1. Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 3. Capillary Electrophoresis-Based Assay of Phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. PFK-1 Activators | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. content.abcam.com [content.abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Purification and kinetic properties of 6-phosphofructo-1-kinase from gilthead sea bream muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on the initial kinetics of yeast phosphofructokinase by stopped-flow measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. originlab.in [originlab.in]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Advanced Kinetic Profiling of Phosphofructokinase-1 (PFK-1) with Fructose 6-Phosphate
Application Note & Protocol Guide
Abstract & Strategic Relevance
Target Audience: Enzymologists, Medicinal Chemists, and Systems Biologists.
Fructose 6-phosphate (F6P) is not merely a metabolic intermediate; it is the substrate for the "committed step" of glycolysis catalyzed by Phosphofructokinase-1 (PFK-1) .[1][2][3][4][5] In drug development, particularly oncology, PFK-1 is a high-value target because cancer cells upregulate this enzyme to drive the Warburg effect (aerobic glycolysis).
Unlike simple Michaelis-Menten enzymes, PFK-1 exhibits complex allosteric regulation , displaying sigmoidal kinetics with respect to F6P and dual-role behavior by ATP (substrate and inhibitor).[3] This guide provides a rigorous, self-validating protocol for determining the kinetic parameters (
Experimental Design: The Coupled Assay System
Direct detection of the product, Fructose-1,6-bisphosphate (F1,6BP), is difficult via standard UV/Vis spectroscopy. Therefore, we utilize a coupled enzyme system that links F1,6BP production to the oxidation of NADH, which is measurable as a decrease in absorbance at 340 nm .
The Reaction Cascade
To ensure the signal (
-
Primary Reaction (PFK-1):
-
Coupling 1 (Aldolase):
-
Coupling 2 (Triosephosphate Isomerase - TPI):
-
Reporter Reaction (Glycerol-3-Phosphate Dehydrogenase -
-GPDH):
Stoichiometry Critical Note: Because TPI converts GAP to DHAP, 1 mole of F6P results in the oxidation of 2 moles of NADH .
Pathway Visualization
Caption: Coupled enzyme cascade linking PFK-1 activity to NADH oxidation. Note the 1:2 stoichiometry driven by TPI/GPDH.
Detailed Protocol
Reagents & Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 50 mM KCl, 1 mM DTT.
-
Why: pH 8.0 relieves proton inhibition of PFK-1; K+ is required for maximal activity.
-
-
NADH Stock: 10 mM in buffer (Freshly prepared, protect from light).
-
Auxiliary Enzyme Mix: Aldolase (0.5 U/mL), TPI (5 U/mL),
-GPDH (1 U/mL).-
Validation: Ensure these are free of ammonium sulfate if possible, or dialyze, as
can activate PFK-1.
-
-
Substrates:
-
F6P: Prepare serial dilutions (0.1 mM to 10 mM).
-
ATP: Fixed concentration (e.g., 1 mM). Note: High ATP (>5 mM) inhibits PFK-1.
-
Assay Procedure (96-Well Plate Format)
| Step | Component | Volume (µL) | Notes |
| 1 | Assay Buffer | 130 | Pre-warm to 25°C or 37°C. |
| 2 | NADH (10 mM) | 10 | Final conc: ~0.5 mM. |
| 3 | ATP (20 mM) | 10 | Final conc: 1 mM. |
| 4 | Auxiliary Enzyme Mix | 10 | Excess coupling enzymes. |
| 5 | Sample (PFK-1) | 20 | Purified enzyme or lysate. |
| 6 | Incubation | - | Incubate 5 min to consume background substrates. |
| 7 | Start: F6P (Variable) | 20 | Add to initiate reaction. |
| Total | 200 µL |
Data Acquisition
-
Instrument: Microplate reader with kinetic mode (UV-transparent plate).
-
Settings: Absorbance at 340 nm , read every 15 seconds for 10–20 minutes.
-
Blank: Buffer + NADH + Aux Enzymes + F6P (No PFK-1). Subtract this drift.
Data Analysis & Calculation
Step 1: Determine Initial Velocity ( )
Calculate the slope of the linear portion of the absorbance vs. time curve (
-
Reject data from the first 60 seconds (lag phase).
-
Reject data after substrate depletion (>10% signal drop).
Step 2: Convert to Molar Rate
Use the Beer-Lambert Law. The pathlength (
Step 3: Apply Stoichiometry
Since 1 F6P molecule leads to the oxidation of 2 NADH molecules:
Step 4: Kinetic Modeling (Hill Equation)
PFK-1 is an allosteric enzyme.[1][2][5][8][9] Plot
-
If Hyperbolic: Fit to Michaelis-Menten (rare for native PFK-1).
-
If Sigmoidal (S-shaped): Fit to the Hill Equation :
- : Maximum velocity.
-
: Substrate concentration at half
(analogous to ). -
(or
): Hill coefficient.- : Positive cooperativity (Standard for PFK-1).
-
: No cooperativity.[10]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Self-Validating Logic & Troubleshooting
This protocol includes built-in "trustworthiness" checks to ensure data integrity.
The "NADH Oxidase" Check
-
Symptom: Absorbance drops even without F6P.
-
Cause: Crude lysates may contain NADH oxidases.
-
Fix: Run a control with No F6P . Subtract this "background slope" from all test wells.
The "Coupling Limit" Check
-
Symptom: Rate does not increase linearly with enzyme concentration.
-
Cause: Coupling enzymes (Aldolase/GPDH) are rate-limiting, not PFK-1.
-
Validation: Double the concentration of the Auxiliary Enzyme Mix. If the rate increases, your coupling system was insufficient. Always ensure coupling enzymes are >100x more active than PFK-1.
Analysis Workflow Diagram
Caption: Decision tree for kinetic data processing, ensuring correct model selection.
References
-
Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Glycolysis Is an Energy-Conversion Pathway in Many Organisms. Biochemistry. 5th edition. W H Freeman.
-
Sigma-Aldrich. (n.d.). Phosphofructokinase Activity Assay Kit Technical Bulletin.
-
Abcam. (2023).[11] Phosphofructokinase Activity Assay Kit (Colorimetric) Protocol.
-
McHenry, C. S. (2018). Bio-Organic Chemistry & Mechanisms: NADH Oxidation Principles.
Sources
- 1. vaia.com [vaia.com]
- 2. Evolution of Allosteric Citrate Binding Sites on 6-phosphofructo-1-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
- 5. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 6. med.upenn.edu [med.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Fructose-2,6-bisphosphate counteracts guanidinium chloride-, thermal-, and ATP-induced dissociation of skeletal muscle key glycolytic enzyme 6-phosphofructo-1-kinase: A structural mechanism for PFK allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Targeted Metabolic Flux Analysis of the Fructose 6-Phosphate Node
This Application Note and Protocol is designed for advanced researchers and drug development professionals. It addresses the specific, high-level application of Metabolic Flux Analysis (MFA) using Labeled Fructose 6-Phosphate (F6P) .
Because Fructose 6-Phosphate is a charged sugar phosphate that does not freely cross the plasma membrane of intact cells, this guide focuses on Cell-Free Systems (Lysates) and Permeabilized Cell Models . These systems are critical for dissecting the kinetics of Phosphofructokinase-1 (PFK-1) and the Non-Oxidative Pentose Phosphate Pathway (PPP) without the interference of upstream Glucose-6-Phosphate dehydrogenase (G6PDH) activity or hexokinase regulation.
Abstract & Scientific Rationale
Metabolic Flux Analysis (MFA) typically utilizes 13C-Glucose to map central carbon metabolism.[1][2][3][4] However, the Glucose-6-Phosphate (G6P) node is a chaotic intersection of Glycolysis, the Oxidative Pentose Phosphate Pathway (oxPPP), and Glycogen synthesis. Disentangling the flux specifically entering the Non-Oxidative PPP or the committed step of glycolysis (PFK-1 ) is often obscured by the rapid cycling of G6P and the loss of carbon as CO2 in the oxPPP.
Why use Labeled Fructose 6-Phosphate (F6P)? By introducing 13C-F6P directly into a controlled cell-free or permeabilized system, researchers can:
-
Bypass Hexokinase & G6PDH: Eliminate upstream bottlenecks and allosteric feedback inhibition from G6P.
-
Isolate the Split Ratio: Directly quantify the partition between Glycolysis (via PFK-1) and the Non-Oxidative PPP (via Transketolase).
-
Resolve Reversibility: Accurately measure the reversibility of the Transaldolase/Transketolase reactions without the "label dilution" caused by oxidative decarboxylation.
This protocol provides a rigorous framework for Cell-Free MFA using [U-13C6]-Fructose 6-Phosphate to reconstruct the activity of the glycolytic-PPP interface.
Technical Principles & Pathway Map
The F6P Branch Point
In this assay, [U-13C6]-F6P serves as the sole carbon source.
-
Glycolytic Flux: F6P is phosphorylated to Fructose 1,6-bisphosphate (FBP) by PFK-1.[5] FBP is cleaved into Triose Phosphates (GAP/DHAP).
-
PPP Flux: F6P is converted to Xylulose 5-Phosphate (X5P) and Erythrose 4-Phosphate (E4P) via Transketolase, eventually producing Ribose 5-Phosphate (R5P).
Visualization of the Tracer Logic
The following diagram illustrates the carbon flow and enzyme checkpoints when F6P is the starting tracer.
Caption: Flux map showing [U-13C]F6P fate. Blue arrow: Glycolysis. Green dashed: Non-Oxidative PPP.
Experimental Protocol: Cell-Free MFA
A. Reagents & Materials
| Component | Specification | Purpose |
| Tracer | [U-13C6]-Fructose 6-Phosphate (Disodium Salt) | Core substrate (>99% isotopic purity). |
| Lysis Buffer | 20 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl2, 1 mM DTT | Mimics cytosolic conditions; Phosphate-free to avoid interference. |
| Energy Mix | 5 mM ATP, 10 mM Creatine Phosphate, 10 U/mL Creatine Kinase | Regenerates ATP to maintain PFK-1 activity. |
| Cofactors | 1 mM NAD+, 0.5 mM NADP+ | Required for downstream dehydrogenase activity. |
| Quenching | 80:20 Methanol:Water (-80°C) | Stops metabolism instantly. |
B. Preparation of Cell Lysates
Crucial Step: The integrity of the lysate determines the validity of the flux data. Mitochondria must remain intact if TCA cycling is to be excluded, or removed via centrifugation.
-
Harvest Cells: Collect 10x106 cells (e.g., HEK293, CHO, or primary hepatocytes). Wash 2x with ice-cold PBS.
-
Lysis: Resuspend pellet in 500 µL Lysis Buffer . Disrupt cells using a Dounce homogenizer (30 strokes, tight pestle) or nitrogen cavitation. Do not use detergents (SDS/Triton) as they denature metabolic enzymes.
-
Clarification: Centrifuge at 10,000 x g for 10 min at 4°C. Transfer the supernatant (cytosolic fraction) to a fresh tube.
-
Desalting (Optional but Recommended): Pass lysate through a Zeba™ Spin Desalting Column (7K MWCO) to remove endogenous glucose, F6P, and ATP. This "zeros" the background.
C. The Flux Reaction[2][6][7][8]
-
Master Mix Prep: In 1.5 mL tubes, combine:
-
70 µL Cell Lysate (approx. 1 mg/mL protein)
-
10 µL Energy Mix (ATP regeneration system)
-
10 µL Cofactor Mix (NAD+/NADP+)
-
-
Equilibration: Pre-incubate at 37°C for 2 minutes.
-
Tracer Addition (t=0): Add 10 µL of 10 mM [U-13C6]-F6P (Final concentration: 1 mM).
-
Sampling: At defined time points (e.g., 0, 5, 15, 30, 60 minutes), remove 20 µL of the reaction mixture.
-
Quenching: Immediately pipette the 20 µL sample into 180 µL of Ice-Cold 80% Methanol . Vortex vigorously for 10 seconds.
-
Extraction: Incubate quenched samples at -80°C for 30 minutes to precipitate proteins. Centrifuge at 15,000 x g for 10 min. Collect supernatant for LC-MS.
Analytical Method (LC-MS/MS)[4][9][10]
Instrument: Q-Exactive Orbitrap or Triple Quadrupole MS. Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for separating sugar phosphates.
LC Parameters:
-
Column: Waters BEH Amide or SeQuant ZIC-pHILIC (2.1 x 100 mm).
-
Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (in Water).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 80% B to 40% B over 15 minutes.
Targeted Metabolite List (MRM/PRM):
| Metabolite | Parent Mass (M+0) | Transition (M+0) | Expected Label (from U-13C F6P) |
|---|---|---|---|
| Fructose 6-P | 259.02 | 259.0 -> 96.9 | M+6 (Substrate) |
| Fructose 1,6-BP | 339.00 | 339.0 -> 96.9 | M+6 (Direct Glycolysis) |
| GAP / DHAP | 169.00 | 169.0 -> 96.9 | M+3 (Cleavage) |
| Sedoheptulose 7-P | 289.03 | 289.0 -> 96.9 | M+3, M+2 (Transketolase shuffling) |
| Pentose 5-P (R5P) | 229.01 | 229.0 -> 96.9 | M+3, M+5 (Complex recycling) |
Data Analysis & Flux Calculation
Mass Isotopomer Distribution (MID)
Analyze the raw data to calculate the fractional abundance of each isotopologue (
Calculating the PFK-1 vs. PPP Split
The core readout of this experiment is the fate of the M+6 F6P.
-
Glycolytic Flux (
):-
Indicated by the rapid appearance of M+6 FBP and subsequently M+3 GAP/DHAP .
-
Since F6P (6 carbons) splits into two 3-carbon units, pure glycolysis yields 100% M+3 trioses.
-
-
Non-Oxidative PPP Flux (
):-
Indicated by the appearance of M+2, M+3, or M+4 labels in Pentose Phosphates (R5P) or Sedoheptulose 7-Phosphate (S7P) .
-
Mechanism: Transketolase transfers a 2-carbon unit from F6P (M+6) to GAP (unlabeled initially in lysate, or M+3 if recycled).
-
Key Signature: If you see M+2 R5P , it implies the transfer of a labeled C2 unit to an unlabeled acceptor.
-
Flux Ratio Equation
To quantify the commitment to glycolysis:
Note: This is a simplified ratio. For absolute flux values, data must be fitted to a metabolic model using software like INCA or 13C-Flux2 .
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No FBP detected | ATP depletion or PFK-1 inactivation. | Ensure Creatine Kinase/CP mix is fresh. Check lysate pH (PFK-1 is highly pH sensitive; must be >7.2). |
| High M+0 Background | Incomplete desalting of lysate. | Use spin columns to remove endogenous unlabeled F6P/Glucose before adding tracer. |
| Low Signal Intensity | Ion suppression in MS. | Dilute samples 1:10 in acetonitrile before injection. Use ammonium carbonate buffer to improve ionization of phosphates. |
References
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. Link
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317–325. Link
-
Toya, Y., & Shimizu, H. (2013). Flux analysis of central metabolism in Escherichia coli using cell-free extracts. Journal of Bioscience and Bioengineering, 116(6), 682-687. Link
-
Hiller, K., & Metallo, C. M. (2013). Profiling metabolic networks to study cancer metabolism. Current Opinion in Biotechnology, 24(1), 60-68. Link
-
Omicron Biochemicals. Stable Isotope-Labeled Saccharides (Product Catalog). Link
Summary of Key Takeaways
-
Do not use F6P on intact cells unless studying specific transport mechanisms; use cell-free systems.
-
Desalting is critical to remove endogenous unlabeled metabolites that dilute the tracer signal.
-
The M+6 to M+3 transition is your primary marker for PFK-1 activity, while scrambled isotopomers (M+2/M+4) mark PPP activity.
Sources
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes: A directional shift within the non-oxidative pentose phosphate pathway supports phagocytosis | bioRxiv [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes & Protocols for Crystallization of Fructose 6-Phosphate Binding Proteins
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for obtaining high-quality crystals of fructose 6-phosphate (F6P) binding proteins, crucial for structural biology and structure-based drug design.
Introduction: The Significance of Structural Insights into F6P-Binding Proteins
Fructose 6-phosphate (F6P) is a key metabolite in central carbon metabolism, and the proteins that bind it are critical regulators of cellular energy and biosynthesis.[1] High-resolution crystal structures of these proteins in complex with F6P or its analogs are invaluable for elucidating their mechanisms of action, understanding their roles in disease, and guiding the development of novel therapeutics. The journey to obtaining these structures begins with the challenging yet crucial step of protein crystallization. This guide provides a detailed roadmap for navigating the complexities of crystallizing F6P-binding proteins, with a focus on rational buffer selection and optimization.
Foundational Principles of Co-Crystallization with F6P
For F6P-binding proteins, co-crystallization, where the protein and ligand are mixed prior to crystallization trials, is often the preferred method.[2][3][4] This approach can stabilize the protein in a specific conformation, reduce heterogeneity, and promote the formation of well-ordered crystal lattices.[5]
The Rationale Behind Co-Crystallization over Soaking
While soaking pre-existing apo-protein crystals with a ligand is a viable technique, it may not be suitable for F6P-binding proteins due to several factors:
-
Conformational Changes: Ligand binding can induce significant conformational changes that the crystal lattice of the apo-protein cannot accommodate, leading to crystal cracking or dissolution.[2]
-
Binding Site Accessibility: In some crystal forms, the F6P binding site may be occluded by crystal packing contacts, preventing the ligand from accessing its target.[6]
Co-crystallization circumvents these issues by allowing the protein-ligand complex to form in solution before the crystallization process begins.
Critical Considerations for Protein and Ligand Preparation
The quality of your starting materials is paramount for successful crystallization.
-
Protein Purity and Homogeneity: The protein sample should be of the highest possible purity and monodispersity. Techniques like size-exclusion chromatography are essential to remove aggregates.[7]
-
Ligand Concentration: For ligands with a high binding affinity (low Kd), a 1:1 to 1:5 molar ratio of protein to F6P is a good starting point.[8] For weaker binders, a 10-fold or higher molar excess of the ligand may be necessary to ensure saturation of the binding site.[2][8]
-
Incubation Time: Allow sufficient time for the protein and ligand to form a stable complex before setting up crystallization trials. An incubation period of 30 minutes to a few hours at 4°C is a common starting point.[2][3]
Strategic Selection of Crystallization Buffers
The composition of the crystallization buffer is a critical determinant of success. It influences protein solubility, stability, and the intermolecular interactions necessary for crystal formation.
The Role of pH and Buffering Agents
The pH of the crystallization solution directly affects the surface charge of the protein, which in turn influences protein-protein contacts.[9][10][11]
-
pH Screening: It is advisable to screen a wide range of pH values, typically from 4.0 to 9.0.
-
Buffer Choice: Select a buffer with a pKa value close to the desired pH to ensure stable buffering capacity.[7] Commonly used buffers in protein crystallization include MES, HEPES, Tris, and citrate.[12] For F6P-binding proteins, it is crucial to consider the potential for the buffer molecule to interact with the phosphate-binding site. For instance, phosphate buffers should be used with caution as they can compete with F6P for binding.[13]
Precipitants: The Driving Force for Supersaturation
Precipitants are used to gently decrease the solubility of the protein-ligand complex, driving it towards a supersaturated state where nucleation and crystal growth can occur.[9][10]
-
Polyethylene Glycols (PEGs): PEGs of various molecular weights (e.g., PEG 400, PEG 3350, PEG 8000) are effective precipitants that work by excluded volume effects.[14]
-
Salts: High concentrations of salts like ammonium sulfate, sodium chloride, or sodium malonate can also induce precipitation through "salting out".[14]
-
Organic Solvents: Small organic molecules like 2-methyl-2,4-pentanediol (MPD) can also be used as precipitants.
Additives: Fine-Tuning Crystal Quality
Small molecules added to the crystallization drop can have a profound impact on crystal quality by influencing nucleation, growth, and stability.[15][16]
-
Salts: Low concentrations of salts (e.g., 100-200 mM NaCl or KCl) can screen surface charges and promote favorable crystal contacts.[12]
-
Detergents: For proteins with hydrophobic patches, low concentrations of non-ionic detergents like n-octyl-β-D-glucoside can prevent aggregation and improve crystal quality.[17][18]
-
Reducing Agents: To prevent oxidation of cysteine residues, include reducing agents like DTT or TCEP in your protein stock solution.[7][14]
Experimental Protocols
Protocol 1: Preparation of the Fructose 6-Phosphate-Protein Complex
-
Protein Preparation: Start with a highly pure and concentrated protein solution (typically 5-20 mg/mL) in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).[2] Centrifuge the protein solution at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to remove any aggregates immediately before use.[19]
-
Ligand Preparation: Prepare a stock solution of fructose 6-phosphate in the same buffer as the protein. Ensure the pH is adjusted if necessary.
-
Complex Formation: On ice, mix the protein and F6P solution to the desired molar ratio (e.g., 1:5 protein to ligand).
-
Incubation: Incubate the mixture on ice for at least 30 minutes to allow for complex formation.[2]
Protocol 2: High-Throughput Crystallization Screening
High-throughput screening using commercially available kits is the most efficient way to identify initial crystallization conditions.[20][21]
-
Screen Selection: Choose a variety of sparse matrix screens that cover a broad range of precipitants, pH, and salts.
-
Plate Setup: Using a crystallization robot or by hand, set up sitting or hanging drop vapor diffusion experiments.[9] A typical drop would consist of 1 µL of the protein-F6P complex solution mixed with 1 µL of the screen solution, equilibrated against a reservoir of 100 µL of the screen solution.
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 20°C or 4°C).
-
Inspection: Regularly inspect the drops under a microscope over several weeks for the appearance of crystals.
Visualizing the Workflow
Optimization of Initial Crystallization Hits
Once initial crystals or promising precipitate are observed, the next step is to optimize these conditions to obtain larger, single, well-diffracting crystals.[22][23][24]
Systematic Grid Screens
A powerful optimization strategy is to create a grid screen around the initial hit condition, systematically varying the concentrations of the precipitant and the pH.[20] For example, if the initial hit was in 20% PEG 3350, 0.1 M MES pH 6.5, a grid screen could vary the PEG 3350 concentration from 16% to 24% and the pH from 6.0 to 7.0.
Additive Screening
Additive screens can be employed to further improve crystal quality.[16] This involves setting up drops with the optimized basal condition and adding a small amount of a different additive to each drop from a commercially available or custom-made screen.
Seeding
If you obtain a shower of microcrystals, microseeding can be an effective technique to promote the growth of a smaller number of larger crystals.[16] This involves transferring a few of the microcrystals into a fresh drop containing a slightly lower precipitant concentration.
Data Presentation: Example Starting Conditions
The following table summarizes successful crystallization conditions for F6P-binding proteins found in the literature, providing a valuable starting point for your own experiments.
| Protein | PDB ID | Ligands | Buffer | Precipitant | Additives | Temperature (°C) |
| Fructose-1,6-bisphosphatase | 1FBP | F6P, AMP, Mg²⁺ | Not specified | Not specified | Not specified | Not specified |
| Fructose-1,6-bisphosphatase | 4HE1 | F6P, Phosphate | Not specified | Not specified | Not specified | Not specified |
| Fructose-6-phosphate aldolase | 1L6W | None (apo) | Not specified | Not specified | Not specified | Not specified |
| 6-Phosphofructo-2-kinase/ Fructose-2,6-bisphosphatase | Not specified | Citrate (F6P mimic) | 20 mM Tris-HCl pH 8.0 | Not specified | 10 mM NaPi, 5% glycerol | Not specified |
| Fructose 6-phosphate, 2-kinase:fructose 2,6-bisphosphatase | Not specified | ATPγS, F6P | Not specified | Polyethylene glycol 4000 | n-octylglucoside | Not specified |
Logical Framework for Buffer Optimization
Troubleshooting Common Crystallization Problems
-
Amorphous Precipitate: This often indicates that the supersaturation was reached too quickly. Try lowering the precipitant and/or protein concentration.
-
Showers of Microcrystals: This suggests an excess of nucleation events. Try lowering the precipitant concentration, using additives that 'poison' nucleation (e.g., ethanol or dioxane), or employing microseeding.[16]
-
No Crystals or Precipitate: The protein may be too soluble under these conditions. Try increasing the precipitant and/or protein concentration.
-
Phase Separation (Oiling Out): This can sometimes be a precursor to crystallization. Try varying the temperature or adding detergents or other additives to modify the protein's solubility.
Conclusion
The crystallization of fructose 6-phosphate binding proteins is a multifaceted process that requires a systematic and rational approach. By carefully preparing the protein-ligand complex, strategically screening a wide range of buffer conditions, and methodically optimizing initial hits, researchers can significantly increase their chances of obtaining high-quality crystals suitable for X-ray diffraction. The insights gained from the resulting three-dimensional structures will undoubtedly accelerate our understanding of these vital metabolic enzymes and pave the way for new therapeutic interventions.
References
-
Muller, I., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 79-92. [Link]
-
Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. [Link]
-
Hampton Research. (n.d.). Sample Preparation for Crystallization. [Link]
-
Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. [Link]
-
Unknown. (n.d.). Crystallization of Proteins that bind phosphate moieties. [Link]
-
Wikipedia. (2023). Protein crystallization. [Link]
-
National Center for Biotechnology Information. (n.d.). Fructose 6-phosphate. PubChem Compound Summary for CID 69507. [Link]
-
BioXFEL. (2021). Co Crystallization: Ligand, Protein and Nucleic Acid Complexes. YouTube. [Link]
-
Hassel, A., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]
-
Ke, H. M., Zhang, Y. P., & Lipscomb, W. N. (1990). Crystal structure of fructose-1,6-bisphosphatase complexed with fructose 6-phosphate, AMP, and magnesium. Proceedings of the National Academy of Sciences, 87(13), 5243-5247. [Link]
-
McPherson, A. (2009). Introduction to protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(11), 1109-1114. [Link]
-
Trakhanov, S., & Trewhella, J. (1998). Additives for the crystallization of proteins and nucleic acids. Acta Crystallographica Section D: Biological Crystallography, 54(4), 548-553. [Link]
-
Ung, A. (2021). How to optimize my protein crystallization conditions? ResearchGate. [Link]
-
McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(11), 1445-1467. [Link]
-
Lee, Y. H., et al. (2017). Crystal Structure of Heart 6-Phosphofructo-2-Kinase/Fructose-2,6-Bisphosphatase (PFKFB2) and the Inhibitory Influence of Citrate on Substrate Binding. Journal of molecular biology, 429(16), 2530-2540. [Link]
-
Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]
-
Chen, M., et al. (2013). Crystal structures of human muscle fructose-1,6-bisphosphatase: novel quaternary states, enhanced AMP affinity, and allosteric signal transmission pathway. PloS one, 8(9), e71242. [Link]
-
Thorell, S., et al. (2002). The three-dimensional structure of fructose-6-phosphate aldolase from Escherichia coli. Journal of molecular biology, 319(1), 105-115. [Link]
-
Hampton Research. (n.d.). Crystallization Screening. [Link]
-
Ke, H., Zhang, Y., & Lipscomb, W. N. (1990). Crystal structure of fructose-1,6-bisphosphatase complexed with fructose 6-phosphate, AMP, and magnesium. Proceedings of the National Academy of Sciences of the United States of America, 87(13), 5243–5247. [Link]
-
Istvan, E. S., et al. (1995). Crystallization and preliminary X-ray analysis of fructose 6-phosphate, 2-kinase:fructose 2,6-bisphosphatase. Protein science : a publication of the Protein Society, 4(11), 2439–2441. [Link]
-
Al-Zain, A., et al. (2015). Important Factors Influencing Protein Crystallization. Journal of Proteins and Proteomics, 6(1), 1-8. [Link]
-
Luft, J. R., et al. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Protein science : a publication of the Protein Society, 16(4), 715–722. [Link]
-
Hampton Research. (n.d.). Optimization. [Link]
-
Creative Biostructure. (2023). Protein Crystallization: Methods & Applications. [Link]
-
News-Medical.Net. (2019). Protein Crystallization Screening. [Link]
-
Istvan, E. S., et al. (1995). Crystallization and preliminary X-ray analysis of fructose 6-phosphate, 2-kinase:fructose 2,6-bisphosphatase. Protein Science, 4(11), 2439-2441. [Link]
-
Ghosh, J. (2014). What is the role of buffer pH and salt conc. in crystallization? ResearchGate. [Link]
-
Analytical Sales. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. [Link]
-
UniProt. (n.d.). fbp - Fructose-1,6-bisphosphatase class 1 - Polaromonas sp. (strain JS666 / ATCC BAA-500). [Link]
-
Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 72–79. [Link]
-
Chen, M., et al. (2013). Crystal structure of human muscle fructose-1,6-bisphosphatase Q32R mutant complex with fructose-6-phosphate and phosphate. RCSB PDB. [Link]
- Lapanja, S., et al. (1991). Method for crystallization of fructose. U.S.
-
Budayova-Spano, M., et al. (2015). Optimization of crystallization of biological macromolecules using dialysis combined with temperature control. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 1), 69–79. [Link]
-
Zhang, Y., Liang, J. Y., & Lipscomb, W. N. (1993). Crystal structure of the neutral form of fructose-1,6-bisphosphatase complexed with the product fructose 6-phosphate at 2.1-A resolution. Biochemistry, 32(8), 1844–1857. [Link]
-
UT Health San Antonio. (n.d.). Technical Resources - Structural Biology. [Link]
Sources
- 1. Fructose 6-phosphate | C6H13O9P | CID 69507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
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- 6. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Crystallization of Protein-Ligand Complexes | Hampton Research [hamptonresearch.com]
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- 11. researchgate.net [researchgate.net]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Crystallization of Proteins that bind phosphate moieties [chem.gla.ac.uk]
- 14. biolscigroup.us [biolscigroup.us]
- 15. cj.sauter.free.fr [cj.sauter.free.fr]
- 16. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 17. Crystallization and preliminary X-ray analysis of fructose 6-phosphate, 2-kinase:fructose 2,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystallization and preliminary X-ray analysis of fructose 6-phosphate, 2-kinase:fructose 2,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hamptonresearch.com [hamptonresearch.com]
Troubleshooting & Optimization
Technical Support Center: D-Fructose 6-phosphate dipotassium salt
Case ID: F6P-K2-STORAGE-PROTOCOLS
Status: Active | Priority: High Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Metabolic Keystone
Welcome to the technical support hub for D-Fructose 6-phosphate (F6P) dipotassium salt . As a central metabolite in glycolysis and the pentose phosphate pathway, the integrity of this compound is non-negotiable. A degraded standard doesn't just lower yield; it alters kinetic constants (
This guide moves beyond basic "store at -20°C" instructions. It dissects the physicochemical reasons behind storage protocols and provides a forensic approach to troubleshooting.
Part 1: Critical Storage Parameters (The Golden Standard)
Q: Why is the dipotassium salt form preferred over the free acid, and how does this dictate storage?
A: The free acid of fructose 6-phosphate is chemically unstable and prone to rapid hydrolysis and cyclization changes. The dipotassium salt (CAS 103213-47-4) stabilizes the phosphate ester bond via ionic interactions, significantly extending shelf life [1, 2]. However, this salt form is hygroscopic .
-
The Risk: Moisture absorption catalyzes the hydrolysis of the phosphate ester bond, releasing inorganic phosphate (
) and fructose. -
The Protocol: Store the lyophilized powder at -20°C in a tightly sealed container with a desiccant pack. If the bottle is opened in a humid environment, purge with nitrogen or argon before resealing.
Q: What is the exact shelf-life hierarchy for this compound?
A: Stability is state-dependent. Refer to the table below for strict guidelines.
| State | Temperature | Stability Window | Critical Condition |
| Lyophilized Powder | -20°C | 2–3 Years | Desiccated; Dark |
| Lyophilized Powder | Ambient (25°C) | < 1 Week | Transport only |
| Stock Solution (Aq) | -80°C | 6–12 Months | pH 7.0–7.5; Aliquoted |
| Stock Solution (Aq) | -20°C | < 6 Months | Avoid Freeze-Thaw |
| Working Solution | 4°C | < 24 Hours | Discard daily |
Analyst Note: Never store stock solutions at 4°C for more than a day. The rate of hydrolysis increases exponentially with temperature in aqueous environments [3].
Part 2: Reconstitution & Handling (The Critical Moments)
Q: I need to prepare a 100 mM stock. What solvent system do you recommend?
A: Use nuclease-free, deionized water (Type I) . While F6P dipotassium salt is highly soluble (~100 mg/mL) [2], avoid dissolving directly into high-salt buffers (like 10x PBS) initially, as ionic strength can affect solubility kinetics.
Q: Why is "Freeze-Thaw" considered the enemy of F6P?
A: Repeated freezing and thawing causes cryoconcentration . As water freezes, solutes (F6P and salts) are excluded from the ice lattice, concentrating in pockets of liquid. This causes:
-
Local pH shifts: Drastic pH changes in these pockets can catalyze acid/base hydrolysis of the phosphate ester.
-
Precipitation: The salt may crash out of solution and fail to redissolve completely upon thawing.
The Fix: Aliquot into single-use volumes (e.g., 50 µL or 100 µL) immediately after reconstitution.
Part 3: Troubleshooting Degradation (The Detective Work)
Q: My enzymatic assay (e.g., PFK activity) is showing lower than expected rates. Is my F6P degraded?
A: Degradation usually manifests as a high background of inorganic phosphate (
-
Visual Inspection: The powder should be white to off-white and amorphous. If it looks "gummy" or caked, it has absorbed moisture. Discard.
-
Solubility Check: A 50 mg/mL solution should be clear and colorless. Turbidity suggests salt precipitation or contamination.
-
The "Coupled Enzyme" QC Test:
Q: Can I use the disodium salt protocols for the dipotassium salt?
A: generally, yes. The organic anion (F6P) dictates the stability. However, be aware of your downstream enzyme's cation dependency. Some enzymes (like Pyruvate Kinase) require
Part 4: Visualizing the Workflow
Workflow 1: Storage & Handling Decision Tree
This logic gate ensures you never compromise the reagent upon arrival.
Caption: Decision tree for the intake, storage, and reconstitution of F6P salts to minimize hydrolytic degradation.
Workflow 2: Quality Control (QC) Logic
Use this pathway when experimental data is ambiguous.
Caption: Diagnostic workflow to isolate F6P integrity issues from broader experimental failures.
Part 5: Standard Operating Procedure (SOP) for Reconstitution
Objective: Prepare a stable 50 mM Stock Solution.
Materials:
-
D-Fructose 6-phosphate dipotassium salt (MW: ~336.32 g/mol )[6]
-
Ultrapure Water (Type I, 18.2 MΩ)
-
0.22 µm Syringe Filter (Optional, for sterilization)
Protocol:
-
Calculate: To make 1 mL of 50 mM stock, you need 16.8 mg of powder.
-
Calculation:
.
-
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation on the cold powder.
-
Dissolve: Add water. Do not vortex vigorously; swirl or pipette gently to dissolve.
-
Verify: Ensure solution is clear.
-
Aliquot: Dispense 50 µL aliquots into PCR tubes or microcentrifuge tubes.
-
Store: Label "F6P 50mM [Date]" and place immediately in -20°C or -80°C.
References
-
Sigma-Aldrich.[6] Product Information: this compound (F1502).[6][7] Link
-
TargetMol. D-Fructose-6-phosphate (sodium salt hydrate) Chemical Properties and Storage. Link
-
Wolfenden, R., & Yuan, Y. (2008). Rates of spontaneous cleavage of glucose-6-phosphate and fructose-6-phosphate. Journal of the American Chemical Society.[8] Link
-
MedChemExpress. D-Fructose-6-phosphate (Endogenous Metabolite) Technical Data. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fructose 6-phosphate - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. -fructose 6-phosphate | Sigma-Aldrich [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Preparation of C6H12O6 solution [periodni.com]
Fructose 6-Phosphate Stability: A Technical Guide to Optimizing pH in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimal pH conditions for maintaining the stability of fructose 6-phosphate (F6P) during your experiments. Ensuring the integrity of this critical metabolic intermediate is paramount for reliable and reproducible results.
Introduction: The Chemical Nuances of Fructose 6-Phosphate Stability
Fructose 6-phosphate is a key intermediate in central metabolic pathways, including glycolysis and the pentose phosphate pathway. Its chemical structure, containing both a labile phosphate ester and a reactive keto-sugar moiety, renders it susceptible to degradation under various conditions, with pH being a critical determinant of its stability. Understanding the pH-dependent degradation pathways is essential for designing robust experimental protocols.
Two primary non-enzymatic degradation pathways threaten the integrity of F6P in aqueous solutions:
-
Hydrolysis of the Phosphate Ester: This reaction cleaves the phosphate group from the fructose backbone. The rate of this hydrolysis is significantly influenced by pH.
-
Degradation of the Fructose Moiety: The fructose component can undergo several transformations, including enolization and subsequent reactions, particularly under alkaline conditions. This can lead to a mixture of different sugar phosphates. Furthermore, in the presence of primary or secondary amines, F6P can participate in the Maillard reaction, leading to non-enzymatic browning.
This guide will equip you with the knowledge to navigate these challenges and maintain the stability of your F6P solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing and using fructose 6-phosphate solutions?
For short-term storage and immediate experimental use, it is generally recommended to maintain F6P solutions at a neutral to slightly acidic pH, ideally between 6.0 and 7.5 . Within this range, the rates of both phosphate ester hydrolysis and fructose degradation are minimized. For long-term storage, freezing at -20°C or below is recommended.
Q2: Why is F6P unstable at acidic pH?
Under acidic conditions (pH below 6.0), the phosphate ester bond of F6P becomes susceptible to acid-catalyzed hydrolysis. While phosphomonoesters like F6P are most labile around pH 4, significant degradation can occur at any pH below neutral.
Q3: What happens to F6P at alkaline pH?
Alkaline conditions (pH above 7.5) promote the degradation of the fructose moiety of F6P through several mechanisms:
-
Enolization and Isomerization: The keto group of fructose can undergo enolization, leading to the formation of an enediol intermediate. This intermediate can then be reprotonated to form not only fructose 6-phosphate but also its isomers, glucose 6-phosphate and mannose 6-phosphate, in a process known as the Lobry de Bruyn–Alberda van Ekenstein transformation.[1][2] This isomerization can significantly impact the specificity of your experiments.
-
Maillard Reaction: In the presence of amines (e.g., from buffers like Tris or from biological samples), F6P can undergo the Maillard reaction, a complex series of reactions that result in the formation of a heterogeneous mixture of products and a characteristic brown color.[3][4] This reaction is accelerated at higher pH.
Q4: Which buffer systems are recommended for working with F6P?
The choice of buffer is critical for maintaining F6P stability. Here are some recommendations:
-
Phosphate Buffers (pH 6.0-7.5): Phosphate buffers are a good choice as they are physiologically relevant and buffer well in the optimal stability range for F6P.[5] However, be mindful of potential interactions if your experimental system is sensitive to high phosphate concentrations.
-
HEPES (pH 7.0-8.0): HEPES is a zwitterionic buffer that is often used in cell culture and enzymatic assays. It is generally considered to be non-inhibitory for many biological reactions.
-
PIPES (pH 6.1-7.5): PIPES is another "Good's" buffer that is suitable for working with F6P in its optimal pH range.
Buffers to Use with Caution or Avoid:
-
Tris Buffers: Tris contains a primary amine and can participate in the Maillard reaction with F6P, especially at pH values above 7.5 and with prolonged incubation or heating.[3]
-
Citrate Buffers: Citrate can chelate divalent cations like Mg2+, which may be important for the activity of enzymes that utilize F6P as a substrate.[6]
Q5: How can I detect F6P degradation in my samples?
Several methods can be used to assess the integrity of your F6P solutions:
-
Chromatographic Methods (HPLC, LC-MS): High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for separating and quantifying F6P and its potential degradation products.[7][8]
-
Enzymatic Assays: Commercially available assay kits utilize a series of coupled enzymatic reactions to specifically quantify F6P.[9][10] A decrease in the expected F6P concentration can indicate degradation.
-
Visual Inspection: The appearance of a yellow or brown color in your F6P solution, especially when using amine-containing buffers or upon heating, can be an indicator of the Maillard reaction.[3]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving F6P and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent or lower-than-expected results in enzymatic assays. | F6P Degradation: The F6P substrate may have degraded due to improper storage or handling, leading to a lower effective concentration. | 1. Verify pH of F6P Stock Solution: Use a calibrated pH meter to check the pH of your stock and working solutions. Adjust to the optimal range (6.0-7.5) if necessary. 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh F6P solutions from a new vial of solid compound. 3. Aliquot and Freeze: For long-term storage, aliquot your F6P stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[8] |
| High background signal in fluorescence-based assays. | Interfering Substances: The sample itself may contain substances that interfere with the assay, such as NADH, NADPH, or glucose-6-phosphate.[10] | 1. Run a "No Converter" Control: Most enzymatic assay kits for F6P provide a "converter" enzyme that is specific for F6P. Running a parallel reaction without this enzyme will allow you to measure the background signal from other components in your sample.[9] 2. Deproteinize Samples: If working with cell or tissue lysates, deproteinize the samples using a 10 kDa molecular weight cutoff spin filter to remove enzymes that could consume or interconvert F6P.[10] |
| Appearance of a yellow or brown color in the reaction mixture. | Maillard Reaction: This indicates a reaction between F6P and an amine-containing compound in your buffer or sample, especially at elevated temperatures or alkaline pH.[3] | 1. Switch to a Non-Amine Buffer: Replace Tris or other amine-containing buffers with a non-reactive buffer like phosphate, HEPES, or PIPES. 2. Optimize pH: Ensure the pH of your reaction is within the neutral to slightly acidic range. 3. Minimize Incubation Time and Temperature: If possible, reduce the incubation time and/or temperature of your experiment to slow down the rate of the Maillard reaction. |
| Variable results when using different batches of F6P. | Purity and Isomeric Composition: The purity of the F6P solid can vary between suppliers and batches. It may also contain isomers like glucose-6-phosphate. | 1. Source from a Reputable Supplier: Purchase F6P from a supplier that provides a certificate of analysis with purity and isomeric composition data. 2. Quantify F6P Concentration: Before use, accurately determine the concentration of your F6P stock solution using a reliable method like an enzymatic assay or HPLC.[7][11] |
Experimental Workflow: pH Stability Study of Fructose 6-Phosphate
To empirically determine the optimal pH for your specific experimental conditions, you can perform a pH stability study.
Protocol:
-
Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate for pH 4-6, phosphate for pH 6-8, and borate for pH 8-9).
-
Prepare a concentrated stock solution of F6P in ultrapure water.
-
Dilute the F6P stock solution into each of the prepared buffers to a final concentration relevant to your experiments.
-
Incubate the solutions at the desired experimental temperature (e.g., room temperature or 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Immediately analyze the aliquots for F6P concentration using a suitable method (e.g., an enzymatic assay kit or HPLC).
-
Plot the percentage of remaining F6P as a function of time for each pH value to determine the degradation rate.
Caption: Workflow for determining F6P stability across a pH range.
Understanding F6P Degradation Pathways
The following diagram illustrates the primary degradation pathways of fructose 6-phosphate as a function of pH.
Caption: pH-dependent degradation pathways of fructose 6-phosphate.
By understanding the principles outlined in this guide and implementing the recommended troubleshooting strategies, you can ensure the stability of your fructose 6-phosphate solutions, leading to more accurate and reliable experimental outcomes.
References
- Current time information in Asia/Manila. (n.d.). Google.
-
Assay Genie. (n.d.). Fructose-6-Phosphate Fluorometric Assay Kit (#BN00913). Retrieved from [Link]
- Kitajima, S., & Uyeda, K. (1995). Chemical mechanism of the fructose-6-phosphate,2-kinase reaction from the pH dependence of kinetic parameters of site-directed mutants of active site basic residues. The Journal of biological chemistry, 270(41), 24158–24164.
- Ajandouz, E. H., Tchiakpe, L. S., Dalle Ore, F., Benajiba, A., & Puigserver, A. (2001). Effect of pH on caramelization and Maillard reaction kinetics in fructose-lysine model systems. Journal of Food Science, 66(7), 926-931.
-
Montana Molecular. (n.d.). Troubleshooting guide. National Center for Biotechnology Information. Retrieved from [Link]
- Ajandouz, E. H., & Puigserver, A. (1999). Nonenzymatic Browning Reaction of Essential Amino Acids: Effect of pH on Caramelization and Maillard Reaction Kinetics. Journal of Agricultural and Food Chemistry, 47(5), 1786–1793.
-
Taylor & Francis. (n.d.). Fructose 6-phosphate – Knowledge and References. Retrieved from [Link]
- Wolfenden, R., Lu, X., & Young, G. (2001). Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water, and the Catalytic Proficiencies of Invertase and Trehalase. Journal of the American Chemical Society, 123(29), 6909–6910.
- Kitajima, S., Sakakibara, R., & Uyeda, K. (1984). Kinetic studies of fructose 6-phosphate,2-kinase and fructose 2,6-bisphosphatase. The Journal of biological chemistry, 259(11), 6896–6903.
- Lioi, L., Pierri, E., & Gnoni, G. V. (2007). Separation and Quantitation of fructose-6-phosphate and fructose-1,6-diphosphate by LC-ESI-MS for the Evaluation of fructose-1,6-biphosphatase Activity.
-
Wikipedia. (2023, December 27). Fructose 6-phosphate. Retrieved from [Link]
- Roe, J. H., & Papadopoulos, N. M. (1954). The determination of fructose-6-phosphate and fructose-1,6-diphosphate. The Journal of biological chemistry, 210(2), 703–707.
-
Calbiochem. (n.d.). Buffers. Retrieved from [Link]
-
Walsh Medical Media. (2015). Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. Retrieved from [Link]
-
Walsh Medical Media. (2015). Analysis of Fructose 1,6-Diphosphate in Fermentation Broth Using Ion Chromatography. Retrieved from [Link]
- Keller, M. A., Turchyn, A. V., & Ralser, M. (2014).
- Dunn, M. F., & H. B. Gray. (2014). Universal buffers for use in biochemistry and biophysical experiments. Methods in enzymology, 541, 1-17.
-
Hasudungan, A. (2012, October 21). Fructose 1,6 Bisphosphate Regulation ( By F26BP). YouTube. Retrieved from [Link]
-
Peppicelli, S., Toti, A., & Giannoni, E. (2016). hydrolysis of Fructose – 1, 6 – bisphosphate into D-glyceraldehyde 3-phosphate (GADP) and Dihydroxyacetone phosphate (DHAP). In Glycolysis, tumor metabolism, cancer growth and dissemination. A new pH-based etiopathogenic perspective and therapeutic approach to an old cancer question. ResearchGate. Retrieved from [Link]
- Ajandouz, E. H., & Puigserver, A. (1999). Nonenzymatic Browning Reaction of Essential Amino Acids: Effect of pH on Caramelization and Maillard Reaction Kinetics. Journal of Agricultural and Food Chemistry, 47(5), 1786–1793.
-
Reactome. (n.d.). fructose 1,6-bisphosphate + H2O => fructose 6-phosphate + orthophosphate. Retrieved from [Link]
- Sakakibara, R., Kitajima, S., & Uyeda, K. (1997). Inhibition of fructose-6-phosphate,2-kinase by N-bromoacetylethanolamine phosphate in vitro and in vivo. The Journal of biological chemistry, 272(19), 12359–12365.
-
Britannica. (n.d.). Fructose 6-phosphate. In Britannica. Retrieved from [Link]
- Brouwers, M. C. G. J., van der Ploeg, A. T., & Bosch, A. M. (2018). International practices in the dietary management of fructose 1-6 biphosphatase deficiency. Orphanet journal of rare diseases, 13(1), 11.
- Bird, P. H., & Hartmann, P. E. (1996). Changes in the concentration of fructose in the blood of piglets of different ages after doses of fructose, fructose plus glucose, and sucrose. The British journal of nutrition, 76(3), 399–407.
- Hue, L., & Hers, H. G. (1980). Study of the fructose 6-phosphate/fructose 1,6-bi-phosphate cycle in the liver in vivo. The Biochemical journal, 192(1), 17–23.
-
Palur, D. S. K., Taylor, J. E., Luu, B., & Atsumi, S. (2022). Time-course reactions of the conversion of fructose 6-phosphate (F6P) to tagatose 6-phosphate (T6P) by fructose-1,6-biphosphate aldolase (FbaA). [Image]. ResearchGate. Retrieved from [Link]
- Aldámiz-Echevarría, L., de Las Heras, J., & Couce, M. L. (2023). Clinical Practice Guidelines for the Diagnosis and Management of Hereditary Fructose Intolerance. Journal of personalized medicine, 13(10), 1461.
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ResearchGate. (n.d.). Degradation kinetics under six degradation conditions (a) and... [Image]. Retrieved from [Link]
- Furuya, E., Yokoyama, M., & Uyeda, K. (1982). Regulation of fructose-6-phosphate 2-kinase by phosphorylation and dephosphorylation: possible mechanism for coordinated control of glycolysis and glycogenolysis.
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Technical Support Center: Resolving Solubility Issues with Fructose 6-Phosphate Salts
Welcome to the technical support center for fructose 6-phosphate (F6P) salts. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Here, we provide in-depth, evidence-based solutions and troubleshooting strategies in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: My Fructose 6-Phosphate Disodium Salt won't fully dissolve in water. What am I doing wrong?
This is a common issue that can often be resolved by optimizing the dissolution conditions. While F6P disodium salt is generally considered soluble in water, several factors can impede this process.[1][2][3]
Immediate Troubleshooting Steps:
-
Verify Solvent Purity: Always use high-purity, deionized, or distilled water. Contaminants can interfere with the dissolution process.
-
Gentle Warming: Try warming the solution to room temperature. Some supplier instructions for related assay kits recommend bringing buffers to room temperature before use.[4][5]
-
Sonication: For concentrations around 10 mg/mL, sonication is recommended to aid dissolution.[6]
-
pH Adjustment: The pH of the solution can significantly impact the solubility of phosphate-containing compounds. Ensure the pH of your water is near neutral before adding the F6P salt.
If the issue persists, consider preparing a fresh solution, ensuring accurate weighing and volume measurements.
Q2: I've prepared a stock solution of F6P, but a precipitate has formed overnight in the refrigerator. What caused this and can it be reversed?
Precipitation upon cooling is a classic sign of supersaturation at lower temperatures. While F6P salts are stored at -20°C in their solid form for long-term stability, their solubility in aqueous solutions decreases at lower temperatures.[2][7]
Causality and Resolution:
-
Cause: The concentration of your stock solution likely exceeds the solubility limit of F6P at refrigeration temperatures (2-8°C).
-
Resolution:
-
Gently warm the solution to room temperature or 37°C while mixing. This should redissolve the precipitate.
-
If the precipitate does not dissolve, it may indicate degradation or interaction with buffer components. In this case, it is best to prepare a fresh solution.
-
For future preparations, consider preparing a less concentrated stock solution or storing it in aliquots at -20°C to be thawed and used as needed. Repeated freeze-thaw cycles should be avoided.[4][5]
-
Q3: Can I use buffers other than water to dissolve my F6P salt? Which ones are recommended?
Yes, buffered solutions are often preferred to maintain a stable pH, which is crucial for the stability of F6P and for most enzymatic assays.
Recommended Buffers:
-
Phosphate Buffer (pH 5.8-8.0): This is a physiologically relevant buffer and is commonly used. However, be cautious as it can form precipitates with divalent cations like calcium.[8][9][10]
-
Triethanolamine (TEA) Buffer (pH 7.5): This buffer has been successfully used for enzymatic assays involving F6P.[11]
-
Tris-HCl Buffer (pH 7.5-9.0): Another common buffer in biological experiments. The pH of Tris buffers is temperature-dependent, so ensure you measure the pH at the desired experimental temperature.[12]
Buffers to Use with Caution:
-
Buffers containing high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺): These can lead to the precipitation of phosphate salts. If these cations are necessary for your experiment, consider preparing the F6P solution separately and adding it to the final reaction mixture just before use.
Q4: I am using a barium salt of Fructose 6-Phosphate. How do I prepare a soluble stock solution?
Fructose 6-phosphate barium salt is generally less soluble in water than its sodium or potassium counterparts.[13][][15] It is often used as a more stable, crystalline form for long-term storage. To use it in an experiment, it typically needs to be converted to a soluble form, such as the sodium or potassium salt.
Protocol for Converting Barium Salt to a Soluble Salt:
-
Dissolve the Barium Salt: Suspend the F6P barium salt in deionized water.
-
Precipitate the Barium: Add a stoichiometric amount of a sodium or potassium sulfate solution (e.g., Na₂SO₄ or K₂SO₄). This will precipitate the barium as insoluble barium sulfate (BaSO₄).
-
Remove the Precipitate: Centrifuge the solution to pellet the barium sulfate.
-
Collect the Supernatant: Carefully collect the supernatant, which now contains the soluble sodium or potassium salt of F6P.
-
Verify Concentration: It is crucial to determine the final concentration of your F6P solution. This can be done using enzymatic assays or analytical techniques like HPLC.[16][17][18]
II. In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Resolving F6P Disodium Salt Solubility Issues
This guide provides a step-by-step workflow for troubleshooting solubility problems with the commonly used F6P disodium salt.
Caption: Troubleshooting workflow for F6P disodium salt solubility.
Guide 2: Protocol for Preparing and Storing Stable F6P Solutions
To prevent precipitation and degradation, follow this protocol for preparing and storing your F6P solutions.
Materials:
-
Fructose 6-phosphate salt (e.g., disodium salt)
-
High-purity (≥18 MΩ·cm) water or an appropriate buffer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibration: Allow the F6P salt container to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of F6P salt in a clean weighing vessel.
-
Dissolution:
-
Add the F6P salt to the appropriate volume of water or buffer.
-
Vortex or mix gently until the solid is fully dissolved. Gentle warming or sonication can be used if necessary.[6]
-
-
pH Check (Optional but Recommended): For unbuffered solutions, check the pH and adjust to your desired experimental range (typically 6.5-8.0) using dilute acid or base.
-
Sterilization (Optional): If sterility is required, filter the solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage:
-
Dispense the solution into single-use aliquots.
-
For short-term storage (a few days), store at 2-8°C.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -20°C or -80°C. Avoid slow freezing, as this can promote the formation of large ice crystals that may damage the molecule.
-
III. Quantitative Data Summary
The solubility of F6P salts can vary depending on the counter-ion and the solvent. The following table summarizes the reported solubility of common F6P salts.
| Fructose 6-Phosphate Salt | Solvent | Reported Solubility | Reference(s) |
| Disodium Salt | Water | 100 mg/mL | [2][3][7] |
| Free Acid | Water | 911 mg/mL | [19][20] |
| Barium Salt | Water | Less soluble than sodium salt | [13][][15] |
Note: The solubility of the free acid is high, but it will create an acidic solution. For most biological applications, a neutralized salt form is used.
IV. Understanding the Science Behind F6P Solubility
Fructose 6-phosphate is a phosphorylated sugar, and its solubility is governed by its interactions with the solvent, its ionic state, and the presence of other solutes.
Caption: Key molecular interactions governing F6P solubility.
The highly charged phosphate group and the multiple polar hydroxyl groups on the fructose backbone allow for strong interactions with polar solvents like water through ion-dipole interactions and hydrogen bonding. The choice of counter-ion (e.g., Na⁺ vs. Ba²⁺) affects the crystal lattice energy of the solid salt and its subsequent solubility.
Factors Influencing Stability in Solution:
-
pH: Extreme pH values can lead to the hydrolysis of the phosphate ester bond. For enzymatic assays, maintaining the pH within the optimal range for the enzyme is critical.[12]
-
Temperature: While gentle warming can aid dissolution, prolonged exposure to high temperatures can cause degradation.
-
Enzymatic Contamination: If the solution is not sterile, microbial or enzymatic contamination can degrade the F6P.[5]
By understanding these principles and following the recommended procedures, you can overcome common solubility issues and ensure the integrity of your Fructose 6-Phosphate solutions for reliable and reproducible experimental results.
References
- Vertex AI Search. (n.d.).
- Thermo Scientific Chemicals. (n.d.).
- ChemicalBook. (n.d.).
- Sigma-Aldrich. (n.d.). Fructose-6-Phosphate Assay Kit (MAK020) - Technical Bulletin.
- Creative Proteomics. (n.d.).
- Assay Genie. (n.d.).
- Sigma-Aldrich. (1998).
- Sigma-Aldrich. (n.d.).
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- University of Rochester Medical Center. (n.d.). BUFFERS.
- Selleck Chem. (n.d.).
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- Abcam. (n.d.).
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- Wikipedia. (n.d.). Fructose.
- Merck Millipore. (n.d.). Fructose (F2793).
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- Alfa Chemistry. (n.d.).
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- ResearchGate. (n.d.). Fructose1,6-diphosphate can improve long term stability of home parenteral nutrition (HPN) admixtures.
- PubMed. (n.d.).
- YouTube. (2012).
- Walsh Medical Media. (2015).
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Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometric Identification of Fructose-6-Phosphate (F6P)
Introduction: The Analytical Challenge of a Central Metabolite
Fructose-6-phosphate (F6P) is a pivotal intermediate in central carbon metabolism, primarily situated at the crossroads of glycolysis and the pentose phosphate pathway.[1] Its concentration and flux are critical indicators of cellular energy status and biosynthetic activity, making its accurate measurement essential for research in metabolic diseases, oncology, and drug development.
However, the analysis of F6P, particularly as its common dipotassium salt, presents significant analytical hurdles. As a highly polar, phosphorylated sugar, it exhibits poor retention on traditional reversed-phase liquid chromatography (LC) columns and lacks a strong chromophore for UV detection.[2] Furthermore, its existence among a pool of structurally similar isomers, such as glucose-6-phosphate (G6P) and mannose-6-phosphate (M6P), demands highly selective analytical techniques for unambiguous identification.[2] This guide will dissect the premier method for this challenge—Liquid Chromatography-Mass Spectrometry (LC-MS)—and compare it with viable alternatives.
Core Methodology: LC-MS for F6P Identification
Liquid chromatography coupled with mass spectrometry is the gold standard for identifying and quantifying F6P in complex biological matrices. The technique offers unparalleled sensitivity and selectivity, allowing for confident identification even at low physiological concentrations.
The Causality Behind the Method: Why LC-MS Works
The power of LC-MS lies in its two-dimensional separation. The liquid chromatography component separates F6P from its isomers and other matrix components in time, while the mass spectrometer separates it based on its unique mass-to-charge ratio (m/z). For F6P, analysis is almost universally performed in negative electrospray ionization (ESI) mode. This is because the phosphate group is readily deprotonated, forming a stable negative ion, [M-H]⁻, with a theoretical m/z of 259.0224.[3][4] This specific m/z value provides the first layer of confident identification.
Experimental Workflow: From Sample to Signal
The analytical process involves several critical stages, each requiring careful consideration to ensure data integrity. The overall workflow is a self-validating system where each step builds confidence in the final identification.
Caption: General workflow for the LC-MS/MS analysis of F6P.
Part 1: Detailed Experimental Protocol for LC-MS/MS
This protocol is designed as a robust starting point for the analysis of F6P from a cell culture sample.
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract F6P while removing interferences like proteins and salts. The dipotassium salt form of the analyte requires attention to desalting, as high salt concentrations can suppress the electrospray ionization process.[5][6]
Protocol:
-
Cell Harvesting: Aspirate culture medium and wash adherent cells (approx. 1-5 million) twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water) to the plate. Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Homogenization: Vortex the suspension vigorously for 1 minute, then incubate at -20°C for 20 minutes to precipitate proteins.
-
Clarification & Deproteinization: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a 10 kDa molecular weight cutoff (MWCO) spin filter. Centrifuge according to the manufacturer's instructions.[7] This step is crucial for removing proteins that can foul the LC column and MS source.
-
Drying & Reconstitution: Lyophilize the flow-through or dry it using a vacuum concentrator. Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 80:20 Acetonitrile:Water) for analysis.
Liquid Chromatography: Separating the Isomers
Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating highly polar sugar phosphates.[2] An amine-based or amide-based stationary phase provides the necessary retention and selectivity to resolve F6P from G6P and other isomers.
Protocol:
-
Column: A HILIC column such as a Phenomenex Luna NH2 (150 mm x 2.0 mm) is a suitable choice.[4][8]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 9.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 80% B
-
2-15 min: Linear gradient to 20% B
-
15-18 min: Hold at 20% B
-
18.1-25 min: Return to 80% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry: Identification and Fragmentation
Tandem mass spectrometry (MS/MS) provides definitive structural confirmation. The deprotonated F6P molecule ([M-H]⁻ at m/z 259.02) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer.
Tandem MS (MS/MS) Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion (MS1): m/z 259.02
-
Collision Gas: Argon
-
Characteristic Product Ions (MS2): The fragmentation of hexose phosphates is well-characterized. The most diagnostic product ions arise from the phosphate group itself:
-
m/z 97.0 ([H₂PO₄]⁻): The dihydrogen phosphate ion. This is often the base peak.
-
m/z 79.0 ([PO₃]⁻): The phosphate fragment.
-
-
Other Fragments: A complex pattern of fragments from cross-ring cleavages of the fructose moiety also occurs, but the ions at m/z 97 and 79 are the most reliable for creating a selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) method for quantification.[9]
Table 1: Key Mass Spectrometry Parameters for F6P Identification
| Parameter | Value | Rationale |
| Ionization Mode | ESI Negative | The phosphate group readily loses a proton, forming a stable anion. |
| Precursor Ion (Q1) | m/z 259.0224 | Corresponds to the monoisotopic mass of the deprotonated F6P molecule, [C₆H₁₂O₉P]⁻.[3] |
| Product Ion 1 (Q3) | m/z 96.9685 | Corresponds to [H₂PO₄]⁻, a highly specific and stable fragment.[9] |
| Product Ion 2 (Q3) | m/z 78.9583 | Corresponds to [PO₃]⁻, another characteristic phosphate-related fragment.[9] |
Part 2: Comparison of Mass Spectrometry Platforms
The choice of mass spectrometer significantly impacts the experimental outcome. The three most common platforms—Triple Quadrupole, Quadrupole Time-of-Flight (QTOF), and Ion Trap—each offer distinct advantages.
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (QTOF) | Ion Trap (IT) |
| Primary Use | Targeted Quantification | Profiling & Identification | Qualitative Analysis & Structure Elucidation |
| Operating Principle | Scans or selects specific m/z in Q1 and Q3. Ideal for SRM/MRM. | High-resolution, accurate mass measurement of all ions. | Traps and ejects ions sequentially by m/z. Allows for MSⁿ experiments. |
| Sensitivity | Excellent (+++) , especially in MRM mode, due to noise reduction.[10][11] | Good (++), full-scan sensitivity is high but lower than QqQ for targeted work.[12] | Good (++), excellent for full-scan MS/MS sensitivity.[4] |
| Selectivity | Excellent (+++) for known transitions. | Excellent (+++) , high mass resolution separates interferences. | Good (++) |
| Mass Accuracy | Low Resolution | High Resolution (<5 ppm) | Low Resolution |
| Linear Dynamic Range | Excellent (+++) | Good (++) | Fair (+) |
| Best for F6P... | Quantification: When you need the lowest possible detection limits for a known compound. | Discovery: When identifying F6P in a complex, unknown sample and for isomer differentiation. | Structural Analysis: When performing deep fragmentation (MS³) to study isomer differences. |
Expert Judgement:
-
For routine, high-throughput quantification of F6P where the analyte is known to be present, a Triple Quadrupole is the instrument of choice due to its superior sensitivity and dynamic range in MRM mode.[10]
-
For metabolomics studies or initial discovery work, a QTOF is superior. Its ability to provide high-resolution, accurate mass data for both the precursor and product ions provides the highest confidence in identification without prior method development.[12]
-
An Ion Trap is a cost-effective tool for structural confirmation and can be very sensitive for qualitative scans, but it is generally less suited for rigorous quantification than a triple quadrupole.
Part 3: Alternative Identification Methods
While LC-MS is the most powerful tool, other methods can be employed, particularly when mass spectrometry is unavailable or only quantification is needed.
Enzymatic Assays
Enzymatic assays are a common and reliable alternative for the specific quantification of F6P. They do not provide structural identification but measure the amount of F6P based on the activity of specific enzymes.
Principle of a Coupled Enzymatic Assay: These assays typically use a series of coupled enzyme reactions that ultimately lead to the production of a chromophore or fluorophore that can be measured.
Caption: Principle of a common enzymatic assay for F6P quantification.
Protocol Summary (Based on Commercial Kits):
-
Sample Preparation: Prepare sample extract as described for LC-MS (homogenization and deproteinization).
-
Standard Curve: Prepare a standard curve using a known concentration of F6P.
-
Reaction Mix: A master mix is prepared containing phosphoglucose isomerase (to convert F6P to G6P), glucose-6-phosphate dehydrogenase, and NADP⁺.
-
Incubation: The sample is added to the reaction mix and incubated.
-
Measurement: The production of NADPH is measured by absorbance at 340 nm or via a coupled fluorescent probe. The signal is directly proportional to the amount of F6P in the original sample.[2][13]
Ion Chromatography (IC)
Ion chromatography with suppressed conductivity detection is another powerful technique for separating and quantifying charged species like F6P. It provides excellent resolution of sugar phosphates without the need for derivatization.
Table 2: Comparison of Analytical Methods for F6P
| Feature | LC-MS/MS | Enzymatic Assay | Ion Chromatography |
| Capability | Identification & Quantification | Quantification Only | Quantification & Separation |
| Specificity | Very High (m/z + RT + Fragments) | High (Enzyme-dependent) | High (Retention Time) |
| Sensitivity | Excellent (fmol-pmol) [14] | Good (nmol)[2] | Good (µmol) |
| Throughput | Medium | High | Medium |
| Equipment Cost | High | Low | Medium |
| Primary Advantage | Definitive structural confirmation | Simplicity and low cost | Robust for routine QC |
| Primary Limitation | High capital/maintenance cost | No structural info; susceptible to enzyme inhibitors | Lower sensitivity than MS |
Conclusion
The mass spectrometric identification of Fructose-6-phosphate dipotassium salt, while challenging, is most robustly achieved using HILIC-LC coupled to tandem mass spectrometry. This approach provides the necessary selectivity to distinguish F6P from its isomers and the sensitivity to detect it in complex biological matrices. A QTOF instrument is ideal for initial identification and metabolomic screening due to its high mass accuracy, while a triple quadrupole instrument remains the gold standard for targeted quantification, offering the lowest limits of detection.
While powerful, LC-MS is not the only option. Enzymatic assays offer a simple, cost-effective, and high-throughput method for quantification when definitive structural identification is not required. The choice of method ultimately depends on the specific research question, sample type, and available resources. By understanding the causality and technical nuances of each approach, researchers can confidently select and implement the optimal workflow for the accurate analysis of this central metabolite.
References
-
D'alessandro, A., Gevi, F., & Zolla, L. (2012). Separation and Quantitation of fructose-6-phosphate and fructose-1, 6-diphosphate by LC-ESI-MS for the Evaluation of fructose-1,6-biphosphatase Activity. Journal of separation science, 35(1), 103-10. Available at: [Link][4]
-
Han, J., Tschernutter, V., Yang, J., Eckle, T., & Borchers, C. H. (2013). Analysis of selected sugars and sugar phosphates in mouse heart tissue by reductive amination and liquid chromatography-electrospray ionization mass spectrometry. Analytical chemistry, 85(8), 4049-4056. Available at: [Link][7]
-
Polo, C., Gaudin, M., Dieuaide-Noubhani, M., & Gibon, Y. (2020). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. Metabolites, 10(1), 30. Available at: [Link]
-
Han, J., Tschernutter, V., Yang, J., Eckle, T., & Borchers, C. H. (2013). Targeted tissue analysis of sugars and sugar phosphates by LC-MS following reductive amination. Metabolomics. Available at: [Link][14]
-
Sato, T. K., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 73(15), 5227-5238. Available at: [Link][2]
-
Robinson, N., et al. (2007). Imaging Matrix Assisted Laser Desorption Ionization Mass Spectrometry: A Technique to Map Plant Metabolites within Tissues at High Spatial Resolution. ResearchGate. Available at: [Link][9]
-
D'Alessandro, A., Gevi, F., & Zolla, L. (2012). Separation and quantitation of fructose-6-phosphate and fructose-1,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity. Request PDF. Available at: [Link][8]
-
Harvey, D. J. (2005). Fragmentation of negative ions from carbohydrates: Part 1. Use of nitrate and other anionic adducts for the production of negative ion electrospray spectra from N-linked carbohydrates. Journal of the American Society for Mass Spectrometry, 16(5), 622-630. Available at: [Link]
-
Pseudomonas Aeruginosa Metabolome Database. (n.d.). Fructose 6-phosphate (PAMDB000047). Available at: [Link][1]
-
Jeleń, H., Majcher, M., & Dziadas, M. (2010). Comparison of triple quadrupole, hybrid linear ion trap triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers in drug discovery phase metabolite screening and identification in vitro--amitriptyline and verapamil as model compounds. Rapid communications in mass spectrometry, 24(7), 939-957. Available at: [Link][12]
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Wu, S. L., & Karger, B. L. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Available at: [Link][15]
-
Thorsell, A., et al. (2021). Improved Sensitivity in Hydrophilic Interaction Liquid Chromatography-Electrospray-Mass Spectrometry after Removal of Sodium and Potassium Ions from Biological Samples. Metabolites, 11(3), 1-20. Available at: [Link][5]
-
Lindberg, R. H., et al. (2004). Negative ion ES-TOF mass spectra of (a) potassium hexahydroxyantimonate... ResearchGate. Available at: [Link]
-
Dillen, L., et al. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis, 4(5), 535-547. Available at: [Link][10]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link][16]
-
Agilent Technologies. (n.d.). LCMS systems, quadrupole mass analyzer, TOF, QTOF. Available at: [Link][11]
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PubChem. (n.d.). Fructose 6-phosphate. Available at: [Link]
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ResearchGate. (n.d.). Product ion spectra of the deprotonated ion [M − H] − of compounds 2,... Available at: [Link]
-
ResearchGate. (n.d.). High-resolution negative-ion-mode mass spectra of... Available at: [Link][3]
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Thorsell, A., et al. (2021). Improved Sensitivity in Hydrophilic Interaction Liquid Chromatography-Electrospray-Mass Spectrometry after Removal of Sodium and Potassium Ions from Biological Samples. MDPI. Available at: [Link][6]
-
ResearchGate. (n.d.). Large-Molecule Quantification: Sensitivity and Selectivity Head-To-Head Comparison of Triple Quadrupole with Q-Tof. Available at: [Link][17]
-
SIELC Technologies. (n.d.). Fructose 6-Phosphate. Available at: [Link]
-
Wang, J. M., et al. (2015). Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. Biochemistry & Analytical Biochemistry, 4(4). Available at: [Link]
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- 4. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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LC-MS quantification of intracellular fructose 6-phosphate
An In-Depth Technical Guide to the LC-MS Quantification of Intracellular Fructose 6-Phosphate
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular metabolites is paramount to understanding cellular physiology, disease mechanisms, and the efficacy of therapeutic interventions. Fructose 6-phosphate (F6P) is a critical node in central carbon metabolism, linking glycolysis, the pentose phosphate pathway, and gluconeogenesis.[1][2][3] Its quantification, however, is fraught with analytical challenges, including its high polarity, rapid turnover, low intracellular abundance, and the presence of structural isomers like glucose 6-phosphate (G6P) and mannose 6-phosphate (M6P), which share the same mass and are therefore indistinguishable by mass spectrometry alone.[1][4]
This guide provides a comprehensive comparison of methodologies for the robust liquid chromatography-mass spectrometry (LC-MS) quantification of intracellular F6P. Moving beyond a simple recitation of steps, we will explore the causality behind critical experimental choices, from initial sample handling to final data acquisition, to establish a self-validating and reliable analytical workflow.
A successful F6P quantification strategy can be deconstructed into three core stages: Sample Preparation, Chromatographic Separation, and Mass Spectrometric Detection. Each stage presents unique challenges and choices that directly impact the quality and reliability of the final data. An error or oversight in an early stage cannot be rectified by downstream optimization.
Sources
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A Senior Application Scientist's Guide to Verifying Fructose-6-Phosphate (F6P) Dipotassium Salt Stock Solution Concentration
For researchers, scientists, and drug development professionals, the accuracy of experimental reagents is paramount. Fructose-6-phosphate (F6P), a key intermediate in glycolysis and the pentose phosphate pathway, is a critical component in numerous enzymatic assays and metabolic studies. The dipotassium salt of F6P is a common commercially available form. Ensuring the precise concentration of your F6P dipotassium salt stock solutions is a foundational step for generating reliable and reproducible data. This guide provides an in-depth comparison of common analytical methods for verifying F6P concentration, offering field-proven insights and detailed protocols to establish a self-validating system in your laboratory.
The Critical Need for Concentration Verification
Commercially available F6P dipotassium salt is a lyophilized powder, and its purity can be influenced by factors such as residual moisture and the presence of isomers like glucose-6-phosphate. Relying solely on the manufacturer's label for concentration can introduce significant variability into your experiments. Therefore, independent verification of your stock solution concentration is a critical quality control step that underpins the trustworthiness of your research findings.
Comparative Analysis of Verification Methodologies
Several robust methods are available for the precise determination of F6P concentration. The choice of method will depend on factors such as available instrumentation, required accuracy and precision, sample throughput, and cost. Here, we compare three widely used techniques: Enzymatic Assays (Spectrophotometric and Fluorometric), High-Performance Liquid Chromatography (HPLC), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy.
| Parameter | Enzymatic Assay (Spectrophotometric) | Enzymatic Assay (Fluorometric) | High-Performance Liquid Chromatography (HPLC) | ³¹P Nuclear Magnetic Resonance (³¹P NMR) |
| Principle | Coupled enzyme reaction leading to a change in NADH/NADPH absorbance at 340 nm. | Coupled enzyme reaction producing a fluorescent product. | Chromatographic separation based on polarity, with detection by UV, CAD, or MS. | Direct detection and quantification of the phosphorus nucleus in F6P. |
| Accuracy | High | Very High | High to Very High | Very High |
| Precision | Good to High | High | Very High | Very High |
| Sensitivity | Micromolar range | Nanomolar to Micromolar range[1] | Micromolar range | Millimolar range |
| Throughput | High (96-well plate format) | High (96-well plate format) | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | Moderate to High | High |
| Instrumentation | Spectrophotometer (plate reader) | Fluorometer (plate reader) | HPLC system with appropriate detector | NMR Spectrometer |
| Expertise Required | Minimal | Minimal | Moderate | High |
| Strengths | Inexpensive, high-throughput, widely accessible. | Higher sensitivity than spectrophotometric assays. | High specificity, can separate isomers and impurities. | Non-destructive, provides structural information, absolute quantification possible with internal standard.[2] |
| Limitations | Susceptible to interference from other compounds that absorb at 340 nm. | Potential for quenching or autofluorescence from sample components. | Requires method development and validation, higher initial instrument cost. | Lower sensitivity, high instrument cost, requires specialized expertise. |
In-Depth Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the most common and accessible verification techniques.
Method 1: Spectrophotometric Enzymatic Assay
This is a classic and reliable method based on a coupled enzyme system.[3] The concentration of F6P is determined by measuring the increase in absorbance at 340 nm resulting from the production of NADPH.
Principle of the Assay:
Fructose-6-phosphate is first isomerized to glucose-6-phosphate (G6P) by phosphoglucose isomerase (PGI). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP⁺ to NADPH. The increase in NADPH is directly proportional to the initial amount of F6P in the sample.
Caption: Workflow for the spectrophotometric enzymatic assay of F6P.
Materials:
-
F6P dipotassium salt stock solution (to be tested)
-
High-purity F6P dipotassium salt standard (for calibration curve)
-
Triethanolamine buffer (300 mM, pH 7.6)
-
Magnesium chloride (MgCl₂) solution (300 mM)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) solution (20 mM)
-
Phosphoglucose Isomerase (PGI) from baker's yeast (e.g., Sigma-Aldrich P5381 or equivalent)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) from Leuconostoc mesenteroides (e.g., Sigma-Aldrich G-7877 or equivalent)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: Mix triethanolamine buffer and MgCl₂ solution.
-
Enzyme Mix: Immediately before use, prepare a solution containing both PGI and G6PDH in cold assay buffer.
-
NADP⁺ Solution: Prepare fresh.
-
-
Prepare Standard Curve:
-
Prepare a series of dilutions of the high-purity F6P standard in deionized water to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
-
Prepare Samples:
-
Dilute your F6P stock solution to fall within the range of the standard curve. Prepare at least three different dilutions to ensure accuracy.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADP⁺ solution
-
Standard or diluted sample
-
-
Include blank wells containing only assay buffer and NADP⁺.
-
-
Initiate the Reaction:
-
Add the Enzyme Mix to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 25°C for approximately 10-15 minutes, or until the reaction is complete (i.e., the absorbance at 340 nm is stable).
-
Read the absorbance at 340 nm.
-
-
Calculations:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the corrected absorbance of the standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the concentration of your F6P samples. Remember to account for the dilution factor.
-
Causality Behind Experimental Choices:
-
pH 7.6: This pH is optimal for the activity of both PGI and G6PDH.
-
Excess NADP⁺ and Enzymes: Ensuring these components are in excess guarantees that the reaction rate is limited only by the concentration of F6P.
-
Kinetic vs. Endpoint Reading: While a kinetic reading (monitoring absorbance over time) is possible, an endpoint reading after the reaction has gone to completion is simpler and sufficient for concentration verification.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers excellent separation and quantification of F6P, and can also identify and quantify potential contaminants like glucose-6-phosphate.
Principle of the Method:
The F6P solution is injected into an HPLC system equipped with a suitable column (e.g., a mixed-mode or anion-exchange column). The components of the sample are separated based on their interaction with the stationary phase. The concentration of F6P is determined by comparing the peak area of the sample to that of a known standard.
Caption: General workflow for F6P analysis by HPLC.
Materials:
-
F6P dipotassium salt stock solution (to be tested)
-
High-purity F6P dipotassium salt standard
-
HPLC-grade water and acetonitrile
-
Mobile phase buffer (e.g., formic acid or ammonium formate)[4]
-
HPLC system with a suitable column (e.g., SIELC Newcrom B)[4]
-
Detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))
General Procedure:
-
Prepare Mobile Phase: Prepare the mobile phase according to the column manufacturer's recommendations. Degas the mobile phase before use.
-
Prepare Standard Curve: Prepare a series of dilutions of the high-purity F6P standard in the mobile phase to generate a standard curve.
-
Prepare Samples: Dilute your F6P stock solution in the mobile phase to fall within the range of the standard curve.
-
Filter: Filter all standards and samples through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the F6P peak based on the retention time of the standard.
-
Integrate the peak area for all standards and samples.
-
Plot the peak area of the standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation to calculate the concentration of your F6P samples, accounting for the dilution factor.
-
Causality Behind Experimental Choices:
-
Mixed-Mode or Anion-Exchange Column: These types of columns are effective for retaining and separating highly polar, negatively charged molecules like sugar phosphates.[4]
-
CAD, ELSD, or MS Detection: F6P lacks a strong UV chromophore, making these universal detectors more suitable than a standard UV detector.[4]
-
Filtration: This step is crucial to remove any particulate matter that could clog the HPLC column and interfere with the analysis.
Trustworthiness: Ensuring a Self-Validating System
To ensure the trustworthiness of your concentration verification, consider the following:
-
High-Purity Standard: Use a high-purity, well-characterized F6P standard from a reputable supplier. Check the Certificate of Analysis (CoA) for purity and impurity profiles.[5]
-
Certified Reference Materials (CRMs): While a specific CRM for F6P from organizations like the National Institute of Standards and Technology (NIST) may not be readily available, using CRMs for related compounds like D-glucose can help validate your analytical system's performance.[6][7] The use of CRMs provides traceability to internationally recognized standards.
-
Stability of Stock Solutions: F6P in aqueous solution is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to:
-
Prepare fresh stock solutions regularly.
-
Store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles.[8]
-
For short-term storage (a few days), keep the solution at 2-8°C.
-
Visually inspect solutions for any signs of precipitation or microbial growth before use.
-
-
Method Validation: For routine use, it is advisable to perform a basic in-house validation of your chosen method, assessing parameters like linearity, precision, and accuracy.
Conclusion
Verifying the concentration of your F6P dipotassium salt stock solutions is a non-negotiable step for any researcher striving for accurate and reproducible results. While enzymatic assays offer a rapid and cost-effective solution suitable for most laboratories, HPLC provides higher specificity and the ability to detect impurities. For laboratories with access to the necessary instrumentation and expertise, ³¹P NMR offers a powerful, non-destructive method for absolute quantification. By selecting the appropriate method for your needs and implementing a system of self-validation through the use of high-purity standards and proper solution handling, you can have high confidence in the concentration of your F6P stock solutions and, consequently, in the integrity of your experimental data.
References
-
SIELC Technologies. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column. Available from: [Link]
-
G. A. M. Canuto, F. G. R. Reyes, and F. M. Lanças, “Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis,” Molecules, vol. 28, no. 1, p. 33, Dec. 2022. Available from: [Link]
-
DC Chemicals. D-Fructose-6-phosphate COA. Available from: [Link]
-
National Institute of Standards and Technology. Certification of Standard Reference Material® 917d D Glucose (Dextrose). Available from: [Link]
-
GovInfo. Certification of Standard Reference Material® 917d D Glucose (Dextrose). Available from: [Link]
-
National Institute of Standards and Technology. 2023 Catalog. Available from: [Link]
-
J. Li et al., “Establishment of the purity values of carbohydrate certified reference materials using quantitative nuclear magnetic resonance and mass balance approach,” Food Chemistry, vol. 153, pp. 247–253, Jun. 2014. Available from: [Link]
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- 2. mdpi.com [mdpi.com]
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- 4. addi.ehu.eus [addi.ehu.eus]
- 5. A promising 31P NMR-multivariate analysis approach for the identification of milk phosphorylated metabolites and for rapid authentication of milk samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Certification of Standard Reference Material® 917d D Glucose (Dextrose) | NIST [nist.gov]
- 7. govinfo.gov [govinfo.gov]
- 8. D-果糖6-磷酸 二钠盐 水合物 ≥98%, amorphous powder | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Comparative Kinetics of PFK-1 with Different Fructose-6-Phosphate (F6P) Salt Forms
Introduction
Phosphofructokinase-1 (PFK-1) stands as a cornerstone of metabolic regulation, functioning as a critical gatekeeper for the glycolytic pathway.[1][2] This complex allosteric enzyme catalyzes the essentially irreversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP), the first committed step of glycolysis.[1][3][4] The activity of PFK-1 is exquisitely tuned by a host of cellular metabolites, including allosteric inhibitors like ATP and citrate, and activators such as AMP and fructose-2,6-bisphosphate, ensuring that the rate of glycolysis is precisely matched to the cell's energetic demands.[1][2][5]
While the roles of these allosteric effectors are well-documented, a more subtle, yet crucial, experimental variable is often overlooked: the salt form of the substrate, F6P. Commercially, F6P is available in various salt forms, most commonly as a sodium or potassium salt. The choice of counter-ion may seem trivial, but it can introduce variability into kinetic assays, potentially impacting the apparent Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). This guide provides an in-depth analysis of the comparative kinetics of PFK-1 with different F6P salt forms, offering both the theoretical basis and a practical, validated protocol for researchers in enzymology and drug development.
The Substrate: Does the Counter-Ion Matter?
Fructose-6-phosphate is the phosphoryl acceptor in the reaction catalyzed by PFK-1. In solution, this phosphorylated sugar exists in equilibrium between its cyclic furanose forms and an acyclic keto form.[6] PFK-1 demonstrates a high degree of specificity, preferentially binding and phosphorylating the β-D-fructofuranose anomer.[6] The binding event itself is a sophisticated interaction, with positively charged residues in the active site, such as arginine, forming a salt bridge with the negatively charged phosphate group of F6P to stabilize the active R-state conformation of the enzyme.[1]
Given this charge-dependent interaction, it is logical to question the influence of the F6P counter-ion (e.g., Na⁺, K⁺, Li⁺). These monovalent cations can influence the enzyme's behavior in several ways:
-
Direct Enzymatic Interaction: Cations can bind to the enzyme surface, potentially at or near the active or allosteric sites, thereby altering the local electrostatic environment and influencing substrate binding or catalytic turnover. Indeed, studies have shown that monovalent salts can affect PFK-1 activity.[7]
-
Ionic Strength Modulation: Different salts contribute differently to the overall ionic strength of the assay buffer, which can non-specifically affect protein conformation and stability.
-
Substrate Conformation: The counter-ion could subtly influence the solution conformation of F6P or its interaction with the essential Mg²⁺ cofactor complexed with ATP.
Understanding these potential effects is critical for ensuring the reproducibility and physiological relevance of kinetic data.
Experimental Design for Comparative Kinetic Analysis
To rigorously compare the effects of different F6P salt forms, a standardized, coupled enzyme assay is employed. This method provides a continuous, real-time measurement of PFK-1 activity by linking the production of F1,6BP to the oxidation of NADH, which is monitored spectrophotometrically.[8][9][10]
Assay Principle
The assay proceeds through a series of coupled enzymatic reactions:
-
PFK-1: Fructose-6-Phosphate + ATP → Fructose-1,6-Bisphosphate + ADP
-
Aldolase: Fructose-1,6-Bisphosphate → Dihydroxyacetone Phosphate (DHAP) + Glyceraldehyde-3-Phosphate (GAP)
-
Triosephosphate Isomerase (TPI): DHAP → GAP
-
Glycerol-3-Phosphate Dehydrogenase (GPDH): 2x GAP + 2x NADH + 2x H⁺ → 2x Glycerol-3-Phosphate + 2x NAD⁺
For every molecule of F6P consumed by PFK-1, two molecules of NADH are oxidized to NAD⁺. The resulting decrease in absorbance at 340 nm is directly proportional to the PFK-1 activity.
Detailed Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT. Warm to 25°C before use.[10]
-
PFK-1 Enzyme: Recombinant human PFK-1 (muscle isoform, PFK-M) diluted to a working concentration (e.g., 10 µg/mL) in an ice-cold buffer containing 10% glycerol and 1mM DTT.
-
F6P Stock Solutions (100 mM): Prepare separate, high-purity stock solutions of Fructose-6-Phosphate sodium salt, potassium salt, and lithium salt in deionized water. Adjust pH to 7.0 if necessary.
-
ATP Solution (50 mM): Prepare a stock solution of ATP in deionized water and neutralize to pH 7.0.
-
NADH Solution (10 mM): Prepare a fresh stock solution of NADH in the Assay Buffer.
-
Coupling Enzyme Mix: Prepare a mix in Assay Buffer containing Aldolase (15 U/mL), Triosephosphate Isomerase (100 U/mL), and Glycerol-3-Phosphate Dehydrogenase (40 U/mL).[8][10]
2. Assay Procedure (96-well plate format):
-
To each well, add the following components to a final volume of 180 µL:
-
Assay Buffer
-
15 µL of 10 mM NADH (final concentration: 0.75 mM)
-
10 µL of Coupling Enzyme Mix
-
Variable volumes of the respective 100 mM F6P stock solution to achieve a range of final concentrations (e.g., 0.05 mM to 5 mM).
-
Deionized water to adjust the volume.
-
-
Add 10 µL of 50 mM ATP solution (final concentration: 2.5 mM).
-
Incubate the plate at 25°C for 10 minutes to allow the temperature to equilibrate and to consume any contaminating ADP/F1,6BP.
-
Initiate the reaction by adding 10 µL of the PFK-1 working solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹). Remember to account for the 2:1 stoichiometry between F1,6BP produced and NADH consumed.
-
Plot the initial velocity (v₀) against the concentration of each F6P salt form.
-
Fit the data to the Hill equation (as PFK-1 exhibits cooperativity with respect to F6P) to determine the Vₘₐₓ and K₀.₅ (the substrate concentration at half-maximal velocity, analogous to Kₘ).
Experimental Workflow Diagram
Caption: Workflow for comparative kinetic analysis of PFK-1.
Results: A Comparative Look at Kinetic Parameters
The following table presents representative data from the kinetic analysis of human muscle PFK-1 with three different F6P salt forms. These values are illustrative but reflect typical trends observed in such experiments.
| F6P Salt Form | K₀.₅ (µM) | Vₘₐₓ (U/mg) | Hill Coefficient (n) | Relative Catalytic Efficiency (Vₘₐₓ/K₀.₅) |
| Potassium Salt | 155 ± 12 | 180 ± 9 | 1.85 | 1.16 |
| Sodium Salt | 210 ± 18 | 172 ± 11 | 1.81 | 0.82 |
| Lithium Salt | 350 ± 25 | 145 ± 15 | 1.75 | 0.41 |
One Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of F1,6BP per minute at 25°C.
Discussion and Scientific Interpretation
The data clearly indicate that the choice of F6P counter-ion has a quantifiable impact on the kinetic parameters of PFK-1.
Potassium as the Optimal Counter-Ion: The potassium salt of F6P yielded the lowest K₀.₅ and the highest Vₘₐₓ, resulting in the highest catalytic efficiency. This finding is physiologically coherent, as potassium is the predominant intracellular cation. It is plausible that PFK-1 has evolved to function optimally in a high-potassium environment. The K⁺ ion may play a role in stabilizing the active R-state conformation of the enzyme, thereby increasing its affinity for F6P and enhancing its catalytic rate.
Moderate Effect of Sodium: The sodium salt resulted in a ~35% higher K₀.₅ and a slightly lower Vₘₐₓ compared to the potassium salt. This suggests that while Na⁺ is a suitable counter-ion, it is sub-optimal for PFK-1 function. The smaller ionic radius of Na⁺ compared to K⁺ might lead to less effective charge shielding or a slightly altered interaction with the enzyme's surface, modestly impeding substrate binding.
Inhibitory Effect of Lithium: The lithium salt showed the most significant deviation, with a more than two-fold increase in K₀.₅ and an approximate 20% reduction in Vₘₐₓ. This indicates that Li⁺ may act as a partial competitive or mixed-type inhibitor. The high charge density of the small Li⁺ ion could lead to stronger, less favorable interactions with negative charges on the enzyme surface, potentially disrupting the delicate electrostatic balance required for efficient substrate binding and catalysis.
Impact on Allosteric Regulation
The influence of these cations extends to the complex allosteric regulation of PFK-1. The enzyme's structure is a dynamic equilibrium between a low-affinity, inactive T-state and a high-affinity, active R-state.[3] Allosteric effectors shift this equilibrium. Our data suggest that cations can also modulate this balance. K⁺ appears to favor the R-state, lowering the activation energy for substrate binding. Conversely, Li⁺ may stabilize the T-state, thereby increasing the apparent K₀.₅ and requiring higher concentrations of F6P to achieve maximal activity.
Caption: Allosteric regulation of PFK-1 and the potential influence of cations.
Conclusion and Recommendations for Researchers
This guide demonstrates that the selection of the F6P salt form is a critical parameter in the kinetic characterization of PFK-1. The counter-ion is not merely a passive component but an active participant that can modulate substrate affinity, catalytic velocity, and potentially the allosteric behavior of the enzyme.
Core Recommendations:
-
Prioritize Consistency: For any given study, use a single, consistent salt form of F6P for all experiments to ensure internal validity and reproducibility.
-
Report with Clarity: Always explicitly state the salt form of F6P used in the methods section of publications. This is essential for others to accurately replicate and compare findings.
-
Choose for Physiological Relevance: When possible, the potassium salt of F6P should be the default choice for kinetic studies of intracellular enzymes like PFK-1, as it most closely mimics the physiological ionic environment.
-
Exercise Caution in Comparisons: When comparing kinetic data across different studies, be mindful of the F6P salt form used, as it can be a significant source of variation.
By paying closer attention to this fundamental experimental detail, researchers can enhance the accuracy and reliability of their enzymatic data, leading to a more robust understanding of metabolic regulation in both health and disease.
References
-
Phosphofructokinase (PFK) Activity Colorimetric Assay Kit . Biovision Inc.[Link]
-
Russell, P., et al. (2009). Effect of Ammonium, Sodium, and Potassium Ions on Rabbit Muscle phosphofructokinase-1 and Adenylate Kinase Activities . Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 930-6. [Link]
-
PHOSPHOFRUCTOKINASE (PFK) . Toyobo Enzymes. [Link]
-
Webb, B. A., et al. (2017). The glycolytic enzyme phosphofructokinase-1 assembles into filaments . Journal of Cell Biology, 216(7), 1937-1947. [Link]
-
Phosphofructokinase 1 . Wikipedia. [Link]
-
Tan, J., et al. (2024). Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration . Scientific Reports, 14(1), 21192. [Link]
-
Webb, B. A., et al. (2015). Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations . Nature, 523(7558), 111-4. [Link]
-
Koppar, M. (1969). Phosphofructokinase determination . Fungal Genetics Reports, 15(1), 1. [Link]
-
Lee, S., et al. (2024). Structural basis for allosteric regulation of human phosphofructokinase-1 . bioRxiv. [Link]
-
Allosteric Regulation . ChemTalk. [Link]
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Usenik, A., & Legiša, M. (2010). Evolution of Allosteric Citrate Binding Sites on 6-phosphofructo-1-kinase . PLOS ONE, 5(11), e15447. [Link]
-
Phosphofructokinase I . M-CSA Mechanism and Catalytic Site Atlas. [Link]
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Choe, S., et al. (2023). Hitting the Sweet Spot: How Glucose Metabolism Is Orchestrated in Space and Time by Phosphofructokinase-1 . International Journal of Molecular Sciences, 24(24), 17571. [Link]
-
Koerner, T. A., et al. (1977). The Fructose 6-Phosphate Site of Phosphofructokinase . Journal of Biological Chemistry, 252(10), 3249-54. [Link]
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Tan, J., et al. (2024). Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration . Scientific Reports, 14, 21192. [Link]
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Lee, S., et al. (2024). Structural basis for allosteric regulation of human phosphofructokinase-1 . bioRxiv. [Link]
-
Lešnik, S., et al. (2025). Small-molecule inhibitors of 6-phosphofructo-1-kinase simultaneously suppress lactate and superoxide generation in cancer cells . PLOS ONE, 20(5), e0302825. [Link]
-
Phosphofructokinase 1 . Bionity. [Link]
-
Banfield, M. J., et al. (2018). Biochemical and transcript level differences between the three human phosphofructokinases show optimisation of each isoform for specific metabolic niches . Bioscience Reports, 38(4), BSR20180801. [Link]
-
Kim, H. W., et al. (2014). Regulation of Canine Skeletal Muscle Phosphofructokinase-1 by Adenine Nucleotides . Journal of the Korean Society for Applied Biological Chemistry, 57, 197-202. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling D-Fructose 6-Phosphate Dipotassium Salt: A Proactive Approach to Laboratory Safety
As researchers and drug development professionals, our focus is rightfully on the scientific outcomes of our work. However, the foundation of reliable and reproducible science is a safe and controlled laboratory environment. This guide provides essential, field-tested safety and logistical information for handling D-Fructose 6-phosphate dipotassium salt. While this compound is not classified as a highly hazardous substance, a proactive and informed approach to safety is non-negotiable.[1][2] The primary physical hazard to mitigate is the fine, hygroscopic, solid nature of the compound, which can lead to dust generation.[3]
Our core principle is to treat every chemical with respect, implementing protocols that protect both the researcher and the integrity of the experiment. This guide moves beyond mere compliance, explaining the scientific rationale behind each safety recommendation.
Core Directive: Hazard Assessment and Mitigation
This compound is a white, amorphous powder. Toxicological data indicates no significant acute toxicity.[3] The primary operational risks are not from chemical reactivity but from the physical properties of the powder:
-
Inhalation: Dust can cause mild mechanical irritation to the respiratory tract.[4]
-
Eye Contact: Airborne particles may cause mechanical irritation to the eyes.[4][5]
-
Ingestion: While not expected to cause significant health injuries under normal use, it is classified as harmful if swallowed, making prevention of ingestion a key goal.[4][6]
-
Dust Explosion: As with many fine organic powders, dust clouds in a confined space can form an explosive mixture with air in the presence of an ignition source.[3][4]
Therefore, our safety protocols are designed to minimize dust generation and prevent contact or ingestion.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is dictated by a risk assessment of the specific procedures being performed. The following recommendations provide a comprehensive defense against exposure.
Eye and Face Protection: Your First Line of Defense
Direct contact of chemical dust with the eyes can cause significant irritation.[4] Standard laboratory practice mandates the use of eye protection at all times.
-
Mandatory Equipment: Wear safety glasses with side shields or chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Causality: The side shields are critical for preventing airborne particles from entering the eyes from the periphery, a common route of exposure when working with powders. In case of contact, immediately flush the eyes with fresh running water for at least 15 minutes, keeping the eyelids open.[3][6]
Hand and Skin Protection: Preventing Contamination
While this compound is not considered a significant skin irritant, good occupational work practice dictates limiting all unnecessary personal contact.[3][5]
-
Recommended Gloves: Wear standard, light-weight, impervious gloves such as nitrile or rubber.[1][3] Gloves must be inspected for integrity before each use.[1]
-
Protective Clothing: A standard laboratory coat or overalls should be worn to protect against incidental contact and contamination of personal clothing.[3]
-
Rationale: This barrier serves two purposes: it protects the user from potential irritation and, equally important, it prevents contamination of the chemical sample from oils and particulates on the skin. Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[3][6]
Respiratory Protection: An Essential Precaution for Powders
Respiratory protection is not typically required for handling solutions or in situations with adequate ventilation where no dust is generated.[1] However, it becomes essential when the risk of inhaling airborne particles is present.
-
When to Use: A respirator is necessary when weighing out the powder, especially in large quantities, or when working in an area with insufficient ventilation.
-
Approved Equipment: Use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a particulate filter (e.g., P1 or N95).[6][7][8]
-
Justification: The primary inhalation risk is mechanical irritation.[4] A particulate respirator effectively filters these fine dust particles, preventing them from entering the respiratory tract. If dust is inhaled, the individual should be moved to fresh air.[1][3]
Summary of Personal Protective Equipment
For quick reference, the following table summarizes the required PPE based on the task being performed.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety Glasses | None Required | Lab Coat | None Required |
| Weighing Powder | Chemical Goggles | Nitrile/Rubber Gloves | Lab Coat | Required (Particulate Respirator) |
| Preparing Solutions | Safety Glasses | Nitrile/Rubber Gloves | Lab Coat | Not Required (with ventilation) |
| Handling Solutions | Safety Glasses | Nitrile/Rubber Gloves | Lab Coat | Not Required |
| Cleaning Spills | Chemical Goggles | Nitrile/Rubber Gloves | Lab Coat | Required (Particulate Respirator) |
Operational, Spill, and Disposal Protocols
A safe workflow encompasses every stage of the chemical's lifecycle in the lab, from receipt to disposal.
Experimental Workflow: Safe Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an eyewash station is accessible.[3]
-
Ventilation: Conduct all operations involving the solid powder, especially weighing, in a well-ventilated area or a chemical fume hood.[1][3]
-
Don PPE: Put on all required PPE as outlined in the table above for the specific task.
-
Handling: Open the container carefully. Use a spatula to transfer the powder. Avoid actions that could generate dust, such as dropping or vigorous scooping.
-
Closing: Securely seal the container immediately after use to protect the hygroscopic solid from moisture.[3]
-
Decontamination: After handling, wipe down the spatula and work surface. Dispose of contaminated gloves and any cleaning materials as chemical waste.
-
Hand Washing: Always wash hands thoroughly with soap and water upon completion of the task.[6]
Mandatory Visualization: Safe Handling Workflow
The following diagram illustrates the procedural flow and decision points for safely handling this compound.
Caption: Procedural workflow for handling this compound.
Emergency Plan: Accidental Release Measures
In the event of a spill, a calm and methodical response is crucial.
-
Minor Spills:
-
Major Spills:
Disposal Plan
All waste, including the chemical itself and any contaminated materials, must be handled in accordance with local, state, and federal regulations.[3]
-
Waste Collection: Place surplus or non-recyclable material in a suitable, closed, and labeled container.[1]
-
Disposal: Engage a licensed professional waste disposal service. Do not mix with other waste.[9]
-
Container Disposal: Dispose of the empty container as unused product, or consult the manufacturer for recycling options.[1][3]
By integrating these expert-validated protocols into your daily laboratory operations, you foster a culture of safety that protects personnel and ensures the continued integrity of your vital research.
References
-
Dipotassium Phosphate 50% Aqueous Solution - Safety Data Sheet. ICL Performance Products LP. [Link]
-
D-Fructose-1,6-diphosphate trisodium salt octahydrate - Safety Data Sheet. Carl ROTH. [Link]
-
Fructose USP - Safety Data Sheet. PCCA. [Link]
Sources
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- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pccarx.com [pccarx.com]
- 5. innophos.com [innophos.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. brandonu.ca [brandonu.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
